5-Hydroxycanthin-6-one
Description
Properties
IUPAC Name |
3-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-12-7-10-13-9(5-6-15-10)8-3-1-2-4-11(8)16(13)14(12)18/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCTNQHGRFRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Hydroxycanthin-6-one: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid. The document details its primary natural sources, presents quantitative data on its prevalence, and offers detailed experimental protocols for its extraction and purification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound and its related canthin-6-one (B41653) alkaloids are predominantly found in plant species belonging to the Simaroubaceae family. These plants have a history of use in traditional medicine, and scientific investigations have confirmed the presence of these bioactive compounds. Key natural sources include:
-
Eurycoma longifolia Jack: A well-known medicinal plant from Southeast Asia, the roots of Eurycoma longifolia are a significant source of various canthin-6-one alkaloids, including this compound (often referred to as 9-hydroxycanthin-6-one (B1245731) in literature)[1][2][3][4][5][6].
-
Eurycoma harmandiana Pierre: Another species of the Eurycoma genus, E. harmandiana also contains a substantial amount of canthin-6-one alkaloids in its roots[7][8].
-
Picrasma quassioides (D. Don) Benn: This Asian shrub is a known source of canthin-6-one alkaloids, including 4-methoxy-5-hydroxycanthin-6-one[9][10][11][12].
-
Simarouba amara Aubl.: The root bark of this tree, native to the Americas, has been identified as a source of this compound[13].
-
Pentaceras australis : An Australian rainforest tree from which canthin-6-one, the parent compound, was initially isolated[10].
Quantitative Data
The concentration of canthin-6-one alkaloids can vary between different plant species and even within different parts of the same plant. The following tables summarize key quantitative data from the scientific literature.
Table 1: Content of Canthin-6-one Alkaloids in Eurycoma Species
| Plant Species | Plant Part | Total Canthin-6-one Alkaloids (mg/g dry weight) | Reference |
| Eurycoma longifolia | Intact Roots | 1.50 ± 0.04 | [7][8] |
| Eurycoma harmandiana | Intact Roots | 2.12 ± 0.03 | [7][8] |
| Eurycoma harmandiana | In vitro Root Culture | 3.48 ± 0.08 | [7][8] |
Table 2: Phosphodiesterase-5 (PDE-5) Inhibitory Activity of Canthin-6-one Alkaloids
| Compound | IC₅₀ (µM) | Reference |
| 9-Hydroxycanthin-6-one | 4.66 ± 1.13 | [3][7][8] |
| Canthin-6-one-9-O-β-D-glucopyranoside | 2.86 ± 0.23 | [3][7][8] |
| 9-Methoxycanthin-6-one | 3.30 ± 1.03 | [3][7][8] |
| Canthin-6-one | 4.31 ± 0.52 | [3][7][8] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatography. The following protocols are a synthesis of methodologies described in the literature[14][15][16][17].
Protocol 1: Extraction of Crude Alkaloids
This protocol provides two common methods for the initial extraction of canthin-6-one alkaloids from dried and powdered plant material.
1.1: Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the efficiency of the extraction process.
-
Preparation: Weigh 200 g of dried and finely powdered plant material (e.g., roots of Eurycoma longifolia).
-
Extraction: Place the plant powder into a suitable flask and add 1 L of 50% ethanol[14][15]. Submerge the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C)[16].
-
Filtration: Separate the extract from the plant residue by filtering the mixture through filter paper[15][16].
-
Repeat: To maximize the yield, repeat the extraction process on the plant residue two more times with fresh solvent[15][16].
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
1.2: Acid-Base Partitioning for Alkaloid Enrichment
This protocol is designed to selectively isolate the total alkaloid fraction from the crude extract.
-
Acidification: Dissolve the crude extract in a 5% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid) to protonate the alkaloids, rendering them water-soluble.
-
Washing: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.
-
Basification: Alkalinize the aqueous layer to a pH of 9-10 using a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction: Extract the alkaloids from the basified aqueous solution using a water-immiscible organic solvent like dichloromethane. Repeat this extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude alkaloid extract[15].
Protocol 2: Purification of this compound
The crude alkaloid extract is a complex mixture that requires further purification using chromatographic techniques to isolate this compound.
2.1: Silica (B1680970) Gel Column Chromatography
This step separates the alkaloids based on their polarity.
-
Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate) as the mobile phase[14].
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small quantity of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column[14][15].
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.
-
Fraction Collection and Monitoring: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Visualize the spots under UV light (366 nm), where canthin-6-one alkaloids typically fluoresce[13].
2.2: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.
-
Column: Utilize a C18 reversed-phase column[14].
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water (with or without a modifier like acetic acid or formic acid to improve peak shape)[3][16][18]. The elution can be isocratic or a gradient.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where canthin-6-one alkaloids show strong absorbance (e.g., around 242, 296, or 355 nm)[13].
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[14].
Visualizations
Diagram 1: General Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Diagram 2: Proposed Mechanism of Action for the Aphrodisiac Effects of 9-Hydroxycanthin-6-one
Caption: Proposed mechanism for 9-hydroxycanthin-6-one's effects.
References
- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eurycoma Longifolia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 15. benchchem.com [benchchem.com]
- 16. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 17. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of 5-Hydroxycanthin-6-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: Canthin-6-one (B41653) alkaloids, a class of β-carboline compounds, are recognized for their wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[1] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of 5-Hydroxycanthin-6-one and its structurally related analogs. It details their known anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data from various studies. The document includes detailed experimental protocols for key in vitro assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms and screening processes.
Introduction to Canthin-6-one Alkaloids
Canthin-6-one is the parent compound of a large subclass of β-carboline alkaloids characterized by an additional D ring.[2] These natural products, initially extracted from plants like Pentaceras australis, Ailanthus altissima, and Eurycoma longifolia, have demonstrated a variety of potent biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal effects.[2][3][4][5] Their diverse therapeutic potential has spurred significant interest in the scientific community for the development of novel therapeutic agents. This guide focuses on this compound and its related derivatives, outlining the screening strategies to identify and characterize their bioactivities.
Summary of Biological Activities
The therapeutic potential of canthin-6-one alkaloids is broad, with significant research focused on several key areas.
Anti-inflammatory Activity
Chronic inflammation is a critical factor in the progression of numerous diseases.[1] Canthin-6-one alkaloids have been identified as potent anti-inflammatory agents that target multiple mediators and signaling pathways.[1] For instance, 4-methoxy-5-hydroxycanthin-6-one, a compound structurally related to this compound, significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7][8] This effect is often mediated through the downregulation of key inflammatory signaling cascades, including the NF-κB and Akt pathways.[1][3]
Anticancer and Cytotoxic Activity
The antitumor properties of canthin-6-one alkaloids are among their most extensively studied activities.[1] These compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including ovarian, colon, and fibrosarcoma cells.[1][9][10] The primary mechanism of their anticancer action is the induction of apoptosis (programmed cell death), which is often linked to the activation of caspases and the generation of reactive oxygen species (ROS).[1][11] Derivatives such as 9-hydroxycanthin-6-one (B1245731) and 9-methoxycanthin-6-one (B140682) have shown significant cytotoxic activity.[10][12]
Antimicrobial (Antifungal & Antiviral) Activity
Canthin-6-one and its derivatives have demonstrated notable antimicrobial activity.[1] They have been shown to be effective against various fungal strains, including Candida albicans and Cryptococcus neoformans.[1] Furthermore, several derivatives have been evaluated for their antiviral properties, including activity against HIV.[1]
Other Reported Activities
Beyond the primary areas, canthin-6-one alkaloids have shown other interesting biological effects.
-
Aphrodisiac and Pro-erectile Effects: 9-hydroxycanthin-6-one has been studied for its potential to treat erectile dysfunction.[13][14][15] Its mechanism involves the relaxation of the corpus cavernosum by interfering with Ca²⁺ mobilization, a pathway distinct from that of PDE5 inhibitors.[13][14][16]
-
Antiparasitic Activity: Canthin-6-ones have demonstrated activity against parasites such as Plasmodium falciparum, the agent responsible for malaria.[1]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various canthin-6-one alkaloids from published studies. Data for this compound is limited; therefore, results for structurally similar and relevant derivatives are included to provide a comparative context.
Table 1: Anticancer and Cytotoxic Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Activity Type | IC50 Value (µM) | Citation |
| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 5.0 | [9] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 7.2 | [9] |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | Cytotoxicity | 3.79 ± 0.069 | [12] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | Cytotoxicity | 5.12 ± 0.17 | [12] |
| 9-methoxycanthin-6-one | Caov-3 (Ovarian) | Cytotoxicity | 5.25 ± 0.17 | [12] |
| 9-methoxycanthin-6-one | HCT 116 (Colon) | Cytotoxicity | 15.09 ± 0.99 | [12] |
Table 2: Anti-inflammatory and Other Activities of Canthin-6-one Derivatives
| Compound | Assay/Target | Activity Type | IC50 Value (µM) | Citation |
| Canthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 15.09 | [4] |
| 4-hydroxycanthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 10.32 | [4] |
| 10-hydroxycanthin-6-one | NO Production (RAW 264.7) | Anti-inflammatory | 7.73 | [4] |
| 9-hydroxycanthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 4.66 ± 1.13 | [17] |
| Canthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 4.31 ± 0.52 | [17] |
| 9-methoxycanthin-6-one | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | 3.30 ± 1.03 | [17] |
Key Mechanisms and Signaling Pathways
The biological effects of canthin-6-one alkaloids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Experimental Workflows
Caption: General workflow for determining the cytotoxicity of a test compound.
Caption: Workflow for screening anti-inflammatory activity in macrophages.
Signaling Pathway Inhibition
A primary mechanism for the anti-inflammatory effects of canthin-6-ones is the inhibition of the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes like iNOS and TNF-α.[1][3] Canthin-6-ones can prevent the phosphorylation of IκB, thus blocking NF-κB activation.[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key assays used in the biological screening of this compound.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[18][19]
-
Materials:
-
Target cancer cell lines (e.g., A2780, HT-1080)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound (test compound) and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC50 value using non-linear regression analysis.
-
In Vitro Anti-inflammatory Screening (Nitric Oxide Production Assay)
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
96-well sterile plates
-
This compound and a positive control (e.g., Dexamethasone)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Determine the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.[21][22]
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well U-bottom sterile microtiter plates
-
This compound and a standard antifungal (e.g., Amphotericin B)
-
Spectrophotometer or hemocytometer
-
-
Procedure:
-
Inoculum Preparation: Culture the fungal strain and prepare a cell suspension. Adjust the suspension to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI medium.[23]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the microtiter plate wells, typically in 100 µL of RPMI medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.[24] This results in a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Controls: Include a positive control (fungus in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.[22][24]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[24][25]
-
-
Data Analysis:
-
The MIC value is reported in µg/mL or µM.
-
Optionally, the Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing aliquots from wells with no visible growth onto agar (B569324) plates. The MFC is the lowest concentration that results in no growth on the agar.[24]
-
Antiviral Activity Screening (CPE Reduction Assay)
This assay screens for antiviral activity by measuring the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[26][27]
-
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Target virus
-
96-well sterile plates
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Inverted microscope
-
-
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Addition: The assay can be configured in different ways (pre-treatment, simultaneous, post-treatment).[28] For a standard screen, cells are typically treated with serial dilutions of the compound shortly before or after being infected with a known titer of the virus.
-
Controls: Include cell control (no virus, no compound), virus control (cells with virus, no compound), and toxicity control (cells with compound, no virus).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
CPE Observation: Observe the plates daily under a microscope to monitor the development of CPE (e.g., cell rounding, detachment).
-
Viability Measurement: At the end of the incubation, quantify cell viability using a reagent like MTT.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from viral CPE.
-
Determine the 50% cytotoxic concentration (CC50) from the toxicity control wells.
-
Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.
-
Conclusion and Future Directions
This compound and its related alkaloids represent a structurally versatile and biologically active class of natural products.[1] Their significant anti-inflammatory and anticancer properties, driven by mechanisms such as the inhibition of the NF-κB pathway and induction of apoptosis, position them as highly attractive scaffolds for drug discovery and development.[1] The screening protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR), identifying specific molecular targets, and advancing promising candidates into in vivo models to validate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Hydroxycanthin-6-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one (B41653) class. These compounds are predominantly isolated from plants of the Simaroubaceae and Rutaceae families, such as Picrasma javanica. Canthin-6-one alkaloids have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and aphrodisiac properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound and its derivatives, with a focus on its anti-inflammatory mechanism of action. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development efforts in this area.
Chemical Structure and Properties
The core structure of this compound is a pentacyclic aromatic system, which is a derivative of the β-carboline skeleton with an additional lactam ring. The chemical properties of this compound and its related derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₁₄H₈N₂O₂ | 236.23 | 256-258 (decomp.) | 64118-73-6 |
| 4-Methoxy-5-hydroxycanthin-6-one | C₁₅H₁₀N₂O₃ | 266.25 | 224-225 | 18110-86-6[1] |
| 5-Methoxycanthin-6-one | C₁₅H₁₀N₂O₂ | 250.25 | 243-244 | 15071-56-4 |
| 9-Hydroxycanthin-6-one | C₁₄H₈N₂O₂ | 236.23 | Not Available | 138544-91-9 |
Table 2: Spectroscopic Data for Canthin-6-one Derivatives
| Compound | UV-Vis (λmax, nm) | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| Huberine (1,2-Dimethoxy-canthin-6-one) | 227, 296, 356, 376 | 1664 (C=O), 1630, 1598 | [M+H]⁺ at 281.0926 |
| 1-Hydroxy-canthin-6-one | 210, 249, 256, 288, 341, 415 | 3276 (O-H), 1629 (C=O), 1600, 1567 | [M+H]⁺ at 237.0708 |
| 5-Hydroxy-4-methoxycanthin-6-one | Not Available | Not Available | [M+H]⁺ at 267.0 |
| 5-Methoxycanthin-6-one | 242, 247, 263, 296, 306, 324, 339.5, 355, 373 | Not Available | Not Available |
Note: Specific spectroscopic data for this compound is limited in the available literature. The data for related compounds are provided for reference.
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, with their anti-inflammatory effects being the most extensively studied.
Anti-inflammatory Activity
The anti-inflammatory properties of canthin-6-one alkaloids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins. This is achieved through the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory cytokines and enzymes. Canthin-6-one and its derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.
Experimental Protocols
This section provides detailed methodologies for the isolation of canthin-6-one alkaloids and the evaluation of their anti-inflammatory activity.
Isolation and Purification of this compound from Picrasma javanica
This protocol describes a general procedure for the extraction and purification of canthin-6-one alkaloids from plant material.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Canthin-6-one Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one (B41653) alkaloids, a fascinating and biologically active class of natural products, have captivated the attention of scientists for over seven decades. Characterized by their rigid, planar tetracyclic ring system, these compounds have emerged from the crucible of natural product chemistry as promising scaffolds for drug discovery, exhibiting a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of canthin-6-one alkaloids, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
A Historical Journey: The Discovery and Isolation of Canthin-6-one Alkaloids
The story of canthin-6-one alkaloids began in 1952 with the pioneering work of Haynes, who first isolated the parent compound, canthin-6-one, from the Australian plant Pentaceras australis of the Rutaceae family.[1] This initial discovery laid the groundwork for decades of subsequent research that would unveil a diverse family of nearly 90 distinct canthin-6-one derivatives.[1] These alkaloids are predominantly found in plant families such as Rutaceae and Simaroubaceae, but have also been identified in species belonging to Malvaceae, Amaranthaceae, Zygophyllaceae, Caryophyllaceae, and Leitneriaceae.[1] Notably, the natural abundance of these compounds is often low, which has spurred the development of innovative synthetic strategies to enable further biological investigation.[1]
Natural Sources and Distribution
Canthin-6-one alkaloids are primarily sequestered in the roots, bark, and leaves of their host plants.[1] Their presence has also been confirmed in fungi and marine organisms, highlighting the broad distribution of the biosynthetic pathways responsible for their formation.[2][3] Prominent plant sources that have been extensively studied for their canthin-6-one content include:
-
Eurycoma longifolia : A well-known medicinal plant from which numerous canthin-6-one alkaloids, including 9-methoxycanthin-6-one (B140682), have been isolated.[4][5]
-
Picrasma quassioides : This species has yielded a variety of canthin-6-one derivatives, some of which have demonstrated significant cytotoxic activities.[1][2][6]
-
Zanthoxylum species : Various members of this genus are known to produce canthin-6-one alkaloids.[7][8]
-
Ailanthus altissima : Both the plant and its cell cultures have been a source for the isolation of canthin-6-one and its derivatives.[9]
Experimental Protocols: From Plant Material to Purified Alkaloid
The isolation and purification of canthin-6-one alkaloids from their natural sources, as well as their chemical synthesis, are critical for their study. The following sections detail the methodologies commonly employed in this endeavor.
Isolation and Purification from Plant Material
A general workflow for the isolation and purification of canthin-6-one alkaloids from plant material is depicted below. Specific protocols vary depending on the plant species and the target alkaloid.
Protocol 1: Extraction of 9-Methoxycanthin-6-one from Eurycoma longifolia [4][10]
-
Extraction: Powdered roots of Eurycoma longifolia are ultrasonically extracted with 50% ethanol (B145695).
-
Solvent Evaporation: The ethanol is removed under reduced pressure to yield an aqueous suspension.
-
Partitioning: The aqueous suspension is partitioned with dichloromethane (B109758) to extract the alkaloids.
-
Column Chromatography: The dichloromethane extract is subjected to column chromatography on silica gel.
-
Crystallization: Fractions containing 9-methoxycanthin-6-one are combined and crystallized using a mixture of dichloromethane, methanol, acetone, and water.
-
Final Purification: The crystals are further purified by chromatography on a C18 column to yield high-purity 9-methoxycanthin-6-one.
Chemical Synthesis
The low natural abundance of many canthin-6-one alkaloids has necessitated the development of efficient synthetic routes. Key strategies include the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Protocol 2: Synthesis of Canthin-6-one via a Multi-step Route
A representative synthetic approach involves the following key transformations:
-
Pictet-Spengler Reaction: L-tryptophan methyl ester hydrochloride is reacted with dimethoxyacetaldehyde to form a tetrahydro-β-carboline intermediate.
-
Oxidation: The intermediate is oxidized using potassium permanganate (B83412) (KMnO₄).
-
Hydrolysis and Cyclization: The resulting product is hydrolyzed and then cyclized using acetic anhydride (B1165640) and sodium carbonate to form the canthin-6-one core.
-
Functionalization (Optional): Further modifications can be introduced at various positions on the canthin-6-one scaffold.
Quantitative Data: Spectroscopic and Biological Activity
The structural elucidation and biological evaluation of canthin-6-one alkaloids are heavily reliant on spectroscopic and quantitative bioassay data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of canthin-6-one alkaloids.
Table 1: Representative ¹H and ¹³C NMR Data for Canthin-6-one
| Position | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| 1 | 8.80 (d, J = 5.08 Hz) | 146.0 |
| 2 | 7.93 (d, J = 4.96 Hz) | 117.4 |
| 4 | 8.00 (d, J = 9.80 Hz) | 132.2 |
| 5 | 6.96 (d, J = 9.76 Hz) | 116.5 |
| 6 | - | 159.7 |
| 8 | 8.64 (d, J = 8.20 Hz) | 122.8 |
| 9 | 7.50 (td, J = 7.84, 1.08 Hz) | 130.4 |
| 10 | 7.68 (ddd, J = 8.20, 7.24, 1.20 Hz) | 129.1 |
| 11 | 8.08 (d, J = 7.72 Hz) | 124.5 |
| 12b | - | 139.6 |
| 13a | - | 136.4 |
| 13b | - | 131.0 |
| 13c | - | 139.8 |
| 7a | - | 125.8 |
Data extracted from a study by Fan et al. (2023).[1]
Biological Activity Data
Canthin-6-one alkaloids have demonstrated a wide array of biological activities. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.
Table 2: Selected Biological Activities of Canthin-6-one Alkaloids
| Compound | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |
| Canthin-6-one | Cytotoxic | CNE2 (Nasopharyngeal carcinoma) | 15.09 ± 1.8 | [6] |
| 9-Hydroxycanthin-6-one | Cytotoxic | CNE2 (Nasopharyngeal carcinoma) | 7.73 ± 0.9 | [6] |
| 9-Methoxycanthin-6-one | Cytotoxic | CEM/ADR5000 (Multidrug-resistant leukemia) | < 50 | [7] |
| 10-Methoxycanthin-6-one | Cytotoxic | DU145 (Prostate cancer) | 1.58 µg/mL | [11] |
| Canthin-6-one | Anti-inflammatory (NO production) | RAW 264.7 (Macrophages) | > 5 | [9] |
| 9-Hydroxycanthin-6-one | Anti-inflammatory (NF-κB inhibition) | HEK-293/NF-κB-luc | 7.4 | [3] |
| 9-Methoxycanthin-6-one | Anti-inflammatory (NF-κB inhibition) | HEK-293/NF-κB-luc | 3.8 | [3] |
| Canthin-6-one | Antimicrobial | Staphylococcus aureus | 8-64 µg/mL (MIC) | [1] |
Signaling Pathways and Molecular Mechanisms
The therapeutic potential of canthin-6-one alkaloids stems from their ability to modulate key cellular signaling pathways implicated in various diseases.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Several canthin-6-one alkaloids have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[9][12]
Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκBα and the IKK complex, which are critical steps in the activation of NF-κB.[9][12] This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory genes.
Induction of G2/M Cell Cycle Arrest
In the context of cancer, canthin-6-one alkaloids have been demonstrated to exert their antiproliferative effects by inducing cell cycle arrest at the G2/M checkpoint.[13] This prevents cancer cells from entering mitosis and ultimately leads to apoptosis.
Studies have shown that 10-methoxy-canthin-6-one can induce DNA damage, leading to the activation of the ATM/ATR and Chk1/Chk2 kinase cascades.[14][15] This, along with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, results in the inhibition of the Cyclin B1/CDK1 complex, a key driver of the G2 to M phase transition, thereby causing cell cycle arrest.[14][15]
Future Perspectives
The journey of canthin-6-one alkaloids from their initial discovery to their current status as promising drug leads is a testament to the power of natural product research. While significant progress has been made, several avenues for future exploration remain. The elucidation of the complete biosynthetic pathways in various organisms could pave the way for metabolic engineering approaches to enhance their production. Further investigation into their molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives. The continued exploration of the vast chemical space of canthin-6-one alkaloids holds immense promise for the development of novel therapeutics to address a range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and Biological Activities of an Alkaloid Compound (3-methylcanthin-5, 6-dione) from Picrasma quassiodes (D. Don) Benn. -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 5. The Production of 9-methoxycanthin-6-one from Callus Cultures of (Eurycoma longifolia Jack) Tongkat Ali | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Extraction, hemisynthesis, and synthesis of canthin-6-one analogues. Evaluation of their antifungal activities. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. js.vnu.edu.vn [js.vnu.edu.vn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Preliminary Cytotoxicity of 5-Hydroxycanthin-6-one: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycanthin-6-one, a member of the canthinone class of β-carboline alkaloids, has emerged as a compound of interest in oncological research. Extracted from various plant species, this natural product has demonstrated notable cytotoxic effects against several cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Data Presentation: In Vitro Cytotoxicity
While extensive quantitative data for this compound is still emerging, studies on closely related analogs provide valuable insights into its potential cytotoxic potency. The following table summarizes the 50% inhibitory concentration (IC50) values for 9-methoxycanthin-6-one, a structurally similar canthinone derivative, across various human cancer cell lines. These values suggest that canthin-6-ones exhibit a range of cytotoxic activity, with particular efficacy against colorectal and ovarian cancer cell lines.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HT-29 | Colorectal Cancer | 9-methoxycanthin-6-one | 3.79 ± 0.069 |
| A2780 | Ovarian Cancer | 9-methoxycanthin-6-one | 4.04 ± 0.36 |
| SKOV-3 | Ovarian Cancer | 9-methoxycanthin-6-one | 5.80 ± 0.40 |
| MCF-7 | Breast Cancer | 9-methoxycanthin-6-one | 15.09 ± 0.99 |
Note: The data presented is for 9-methoxycanthin-6-one, a close structural analog of this compound, and serves as a comparative reference for its potential cytotoxicity.[1]
Mechanism of Action: Induction of Apoptosis
Preliminary studies indicate that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1][2][3] The proposed mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which in turn triggers a cascade of signaling events culminating in cell death.[1][2][3]
Key events in this pathway include the activation of initiator caspases, specifically caspase-8 and caspase-9, which subsequently activate the executioner caspase, caspase-3.[3] The activation of this caspase cascade leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.[3]
Furthermore, this compound has been reported to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[4]
Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following section details a standard protocol for assessing the cytotoxicity of this compound using the MTT assay. This colorimetric assay is a widely used method for measuring cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental workflow for cytotoxicity assessment using the MTT assay.
Conclusion
The preliminary evidence suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its cytotoxic activity, mediated through the induction of apoptosis via ROS generation and caspase activation, warrants more in-depth studies. Future research should focus on obtaining a comprehensive panel of IC50 values across a broader range of cancer cell lines, as well as in vivo studies to evaluate its efficacy and safety in preclinical models. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Hydroxycanthin-6-one literature review and survey
An In-depth Technical Guide on 5-Hydroxycanthin-6-one and its Isomers.
This technical guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic potential of this compound and its structurally related isomers, primarily 4-methoxy-5-hydroxycanthin-6-one and 9-hydroxycanthin-6-one (B1245731). Canthin-6-one (B41653) alkaloids, a subclass of β-carbolines, are natural products found in various plant species, notably from the Rutaceae and Simaroubaceae families.[1][2] They have garnered significant interest in the scientific community for their diverse and potent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these compounds.
Biological Activities and Therapeutic Potential
Canthin-6-one alkaloids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and aphrodisiac properties.[1][2]
Anti-inflammatory Activity
4-methoxy-5-hydroxycanthin-6-one, a major alkaloid isolated from Picrasma quassioides, has demonstrated significant anti-inflammatory effects.[3] It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4][5] In vivo studies have further substantiated these findings, showing that oral administration of this compound can ameliorate adjuvant-induced chronic arthritis and carrageenan-induced paw edema in rats.[3][4] The primary mechanism for these effects is the inhibition of the NF-κB signaling cascade.[1]
Anticancer and Antiproliferative Activity
The antitumor properties of canthin-6-one alkaloids are among their most extensively studied biological activities.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.[1] For instance, canthin-6-ones have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[1]
Aphrodisiac and Pro-erectile Activity
Notably, 9-hydroxycanthin-6-one, isolated from Eurycoma longifolia, has been identified as a potential agent for treating male sexual dysfunction.[6][7] It induces penile erection and delays ejaculation.[6] Its mechanism is distinct from many conventional therapies, as it does not rely on the nitric oxide/cGMP pathway.[6][7] Instead, it appears to function by interfering with calcium (Ca²⁺) mobilization in the smooth muscle of the corpus cavernosum and seminal vesicles, leading to muscle relaxation.[6][7][8] Specifically, it blocks both cell surface and internal calcium channels.[6][8] Some studies also suggest that canthin-6-one alkaloids, including 9-hydroxycanthin-6-one, can inhibit phosphodiesterase type 5 (PDE5).[9][10]
Wnt Signaling Inhibition
9-hydroxycanthin-6-one has also been identified as an inhibitor of the Wnt signaling pathway.[11][12] This pathway is crucial for cell proliferation and differentiation, and its abnormal activation is linked to various diseases, including cancer.[11] 9-hydroxycanthin-6-one inhibits this pathway by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the degradation of β-catenin, a key component of the Wnt pathway.[11][13] This action is independent of Casein Kinase 1α (CK1α).[11]
Data Presentation
The following tables summarize the key quantitative data available for hydroxycanthin-6-one derivatives.
Table 1: Anti-inflammatory and Cytotoxic Activities
| Compound | Assay | Cell Line / Model | Endpoint | Result | Reference |
| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO and TNF-α production | Significant inhibition | [3][4] |
| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw edema reduction | Dose-dependent reduction (3, 9, 27 mg/kg, p.o.) | [3] |
| 4-methoxy-5-hydroxycanthin-6-one | Anti-inflammatory | Adjuvant-induced chronic arthritis in rats | Arthritis amelioration | Effective at 3, 9, and 27 mg/kg, p.o. | [3] |
| 9-hydroxycanthin-6-one | NF-κB Inhibition | - | IC₅₀ | 3.8 µM | [14] |
| 9-methoxycanthin-6-one | NF-κB Inhibition | - | IC₅₀ | 7.4 µM | [14] |
Table 2: Aphrodisiac and PDE5 Inhibitory Activities
| Compound | Assay | Endpoint | Result (IC₅₀) | Reference |
| 9-hydroxycanthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 4.66 ± 1.13 µM | [9][10] |
| Canthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 4.31 ± 0.52 µM | [9][10] |
| 9-methoxycanthin-6-one | PDE5 Enzyme Inhibition | IC₅₀ | 3.30 ± 1.03 µM | [9][10] |
| Canthin-6-one-9-O-β-d-glucopyranoside | PDE5 Enzyme Inhibition | IC₅₀ | 2.86 ± 0.23 µM | [9][10] |
Table 3: Pharmacokinetic Parameters of 5-hydroxy-4-methoxycanthin-6-one in Rats
| Administration Route | Dose (mg/kg) | Tₘₐₓ (min) | T₁/₂ (h) | Bioavailability (%) | Reference |
| Intravenous | 5 | - | - | - | [15] |
| Oral | 10 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |
| Oral | 25 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |
| Oral | 50 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [15] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of 5-hydroxy-4-methoxycanthin-6-one
This method was established for the determination of 5-hydroxy-4-methoxycanthin-6-one in rat plasma.[15]
-
Animal Dosing: Rats are administered 5-hydroxy-4-methoxycanthin-6-one intravenously (5 mg/kg) or orally (10, 25, 50 mg/kg).[15]
-
Sample Collection: Blood samples are collected at predetermined time points. Plasma is separated by centrifugation.
-
Sample Preparation: A 20 µL plasma sample is used. An internal standard (e.g., caffeine) is added. Protein precipitation is performed to extract the analyte.
-
LC-MS/MS Analysis:
-
Chromatography: An ACQUITY HSS T3 column (50 × 2.1 mm, 1.7 µm) is used for separation.[15]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is employed.[15]
-
Mass Spectrometry: Detection is performed using electrospray ionization in tandem mass spectrometry (ESI-MS/MS).
-
Ion Transitions: Precursor-to-product ion transitions of m/z 267.0 → 168.2 for 5-hydroxy-4-methoxycanthin-6-one and m/z 195.0 → 138.1 for the internal standard are monitored.[15]
-
-
Data Analysis: A calibration curve is generated over a concentration range of 0.5-500 ng/mL.[15] Pharmacokinetic parameters are calculated from the plasma concentration-time data.
Protocol 2: Assessment of Pro-erectile Effects (In Vivo)
This protocol details the measurement of intracavernosal pressure (ICP) in rats to assess the pro-erectile effects of 9-hydroxycanthin-6-one.[7]
-
Animal Preparation: Male rats (250-300g) are anesthetized. The carotid artery is cannulated to monitor systemic arterial pressure (SAP).
-
ICP Measurement Setup: A 23-gauge needle connected to a pressure transducer via a polyethylene (B3416737) tube filled with heparinized saline is inserted into the crus of the penis to measure ICP.[7]
-
Drug Administration: 9-hydroxycanthin-6-one (0.1 - 1 mg/kg) or a vehicle control (saline) is administered directly into the corpus cavernosum (intracavernosal injection).[7]
-
Data Acquisition: ICP and SAP are continuously recorded using a data acquisition system. The erectile response is quantified by the change in ICP.
Protocol 3: General Synthesis of Canthin-6-one Skeleton
Several strategies exist for the synthesis of the canthin-6-one core.[14][16] The Pictet-Spengler reaction is a common and efficient approach.[14]
-
Starting Materials: Tryptamine (B22526) derivative and an appropriate aldehyde or keto-acid.
-
Reaction: The tryptamine derivative is condensed with the carbonyl compound under acidic conditions to form a spirocyclic intermediate.
-
Cyclization: The intermediate undergoes cyclization to form the β-carboline ring system.
-
Further Steps: Subsequent reactions, such as oxidation and annulation of the D-ring, are performed to yield the final canthin-6-one structure.[14] The overall yield can be efficient, with some reported methods achieving over 45%.[14]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Inhibition of Wnt/β-catenin signaling by 9-Hydroxycanthin-6-one via GSK3β activation.
Caption: Proposed mechanism of 9-Hydroxycanthin-6-one-induced smooth muscle relaxation.
Experimental Workflow Diagram
Caption: General workflow for a pharmacokinetic study of a canthin-6-one alkaloid.
Conclusion
This compound and its related isomers are a promising class of natural alkaloids with a wide array of biological activities. Their potent anti-inflammatory and anticancer effects, coupled with the unique pro-erectile mechanism of 9-hydroxycanthin-6-one, make them attractive candidates for further drug discovery and development. The data and protocols summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these multifaceted compounds. Future research should focus on elucidating detailed structure-activity relationships, conducting comprehensive toxicological profiling, and ultimately, translating these preclinical findings into human clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-Hydroxycanthin-6-one, a β-Carboline Alkaloid from Eurycoma longifolia, Is the First Wnt Signal Inhibitor through Activation of Glycogen Synthase Kinase 3β without Depending on Casein Kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Mechanism of Action of 9-Hydroxycanthin-6-one
A Note on Nomenclature: The compound of interest, 9-Hydroxycanthin-6-one (B1245731), is a β-carboline alkaloid. While the user prompt specified "5-Hydroxycanthin-6-one," the vast body of scientific literature refers to the mechanism of action of the 9-hydroxy isomer. It is presumed that this is the compound of interest, and all data herein pertains to 9-Hydroxycanthin-6-one .
Anti-Cancer Activity: ROS-Mediated Apoptosis in Ovarian Cancer
9-Hydroxycanthin-6-one exhibits potent cytotoxic activity against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer cells[1][2]. The core anti-cancer mechanism is the induction of apoptosis (programmed cell death) initiated by an increase in intracellular Reactive Oxygen Species (ROS)[2]. This oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases and cell death. Furthermore, the compound has been shown to modulate the tumor microenvironment by inhibiting the activation of tumor-associated macrophages[2].
Signaling Pathway Visualization
Quantitative Data: Cytotoxicity of Canthin-6-one (B41653) Analogs
While studies confirm the "potent cytotoxicity" of 9-Hydroxycanthin-6-one against ovarian cancer cell lines (SK-OV-3, A2780, ES-2), specific IC50 values are not consistently reported in the public literature[2]. The following table presents the IC50 values for closely related, and structurally similar, canthin-6-one analogs, which are indicative of the general potency of this compound class against various human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | Colorectal | HT-29 | 3.79 ± 0.069 | [3][4] |
| 9-methoxycanthin-6-one | Ovarian | A2780 | 4.04 ± 0.36 | [3][4] |
| 9-methoxycanthin-6-one | Cervical | HeLa | 4.30 ± 0.27 | [3] |
| 9-methoxycanthin-6-one | Skin | A375 | 5.71 ± 0.20 | [3] |
| 9-methoxycanthin-6-one | Ovarian | SKOV-3 | 5.80 ± 0.40 | [3][4] |
| 9-methoxycanthin-6-one | Breast | MCF-7 | 15.09 ± 0.99 | [3][4] |
| 9,10-dimethoxycanthin-6-one | Fibrosarcoma | HT-1080 | 5.0 | [5] |
Experimental Protocols
This protocol determines the concentration of 9-Hydroxycanthin-6-one that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 9-Hydroxycanthin-6-one in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This protocol quantifies the generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Treatment: Culture cells (e.g., SK-OV-3) and treat with desired concentrations of 9-Hydroxycanthin-6-one for a specified time.
-
Probe Loading: Add DCFH-DA to the cell culture medium to a final concentration of 10 µM and incubate at 37°C for 15-30 minutes[1].
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization, followed by centrifugation.
-
Flow Cytometry: Resuspend the cell pellet in ice-cold PBS and analyze immediately using a flow cytometer. The fluorescence intensity of the oxidized product, DCF, is proportional to the intracellular ROS level[1].
This protocol measures the activity of initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.
-
Apoptosis Induction: Treat cells with 9-Hydroxycanthin-6-one to induce apoptosis. Concurrently, maintain an untreated control culture.
-
Cell Lysis: Pellet 3-5 x 10⁶ cells per sample. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Extract Collection: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Substrate Addition: Add 5 µL of the specific 4 mM p-nitroanilide (pNA) substrate (e.g., LEHD-pNA for Caspase-9) to each well for a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase activity[6].
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Canthin-6-one alkaloids are recognized inhibitors of key pro-inflammatory pathways. 9-Hydroxycanthin-6-one specifically demonstrates potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory cytokines and mediators, thereby reducing the inflammatory response.
Signaling Pathway Visualization
Quantitative Data: NF-κB Inhibition
| Compound | Target | Assay | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | NF-κB | NF-κB Reporter Assay | 3.8 | [7] |
Experimental Protocols
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase) and a control plasmid constitutively expressing Renilla luciferase.
-
Cell Seeding: After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of 9-Hydroxycanthin-6-one for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.
-
Cell Lysis: Lyse the cells using the assay kit's lysis buffer.
-
Luminescence Measurement: Measure the firefly luciferase activity, then add the second reagent (e.g., Stop & Glo®) and measure the Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control[8].
Wnt Signaling Inhibition
9-Hydroxycanthin-6-one is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. The compound functions by activating Glycogen Synthase Kinase 3β (GSK3β), a key member of the β-catenin destruction complex. This activation occurs independently of Casein Kinase 1α (CK1α). Activated GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation, thereby preventing its accumulation and translocation to the nucleus to act as a transcriptional co-activator.
Signaling Pathway Visualization
Quantitative Data
Quantitative data for the Wnt signaling inhibition (e.g., EC50 for β-catenin degradation) by 9-Hydroxycanthin-6-one is not widely available in the literature. The effect is primarily described qualitatively through Western blot and reporter gene assays.
Experimental Protocols
This protocol detects changes in the levels and phosphorylation status of key Wnt pathway proteins.
-
Cell Culture and Treatment: Culture cells (e.g., DLD-1) and treat with 9-Hydroxycanthin-6-one for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin, GSK3β, and phospho-GSK3β overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software[9].
Aphrodisiac Effect: Modulation of Smooth Muscle Tone
9-Hydroxycanthin-6-one has been identified as a key active component responsible for the traditional use of Eurycoma longifolia as an aphrodisiac[9][10]. Its pro-erectile and ejaculatory-delaying effects are attributed to the relaxation of smooth muscle in the corpus cavernosum and seminal vesicle. This action is achieved through a dual mechanism: inhibition of PDE-5 and interference with intracellular calcium (Ca²⁺) mobilization, a pathway distinct from nitric oxide/cGMP-based therapies[9].
Mechanism Visualization
Quantitative Data: PDE-5 Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | Phosphodiesterase-5 (PDE-5) | Enzymatic Assay | 4.66 ± 1.13 | [11 from initial search] |
Experimental Protocols
This protocol assesses the direct relaxant effect on isolated smooth muscle tissue.
-
Tissue Preparation: Dissect corpus cavernosum (CC) strips from male Wistar rats and mount them in organ baths containing Krebs solution, aerated with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: Allow tissues to equilibrate under a resting tension of 1.5 g for 90 minutes.
-
Contraction: Pre-contract the tissue strips with an alpha-agonist like phenylephrine (B352888) (PE) until a stable contractile tone is achieved.
-
Compound Application: Add cumulative concentrations of 9-Hydroxycanthin-6-one to the organ bath.
-
Measurement: Record the isometric tension using a force transducer connected to a data acquisition system.
-
Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction and calculate EC50 values.
This protocol measures the erectile response in an animal model.
-
Animal Preparation: Anesthetize male rats. Expose the carotid artery for systemic arterial pressure (SAP) monitoring and the crus of the penis for ICP measurement.
-
Cannulation: Insert a heparinized saline-filled 23-gauge needle connected to a pressure transducer into the crus to measure ICP.
-
Drug Administration: Administer 9-Hydroxycanthin-6-one or vehicle (saline) via intracavernosal injection.
-
Data Acquisition: Record ICP and SAP simultaneously using a data acquisition system.
-
Analysis: Analyze the data to determine the maximal ICP and the total erectile response (area under the curve) and compare it with the control group[9].
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
A Technical Guide to the Therapeutic Potential of 5-Hydroxycanthin-6-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 5-Hydroxycanthin-6-one, a β-carboline alkaloid, and its related canthin-6-one (B41653) derivatives. It consolidates current research on their therapeutic potential, focusing on anti-inflammatory, anti-tumor, and aphrodisiac properties. This guide details the underlying mechanisms of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways.
Core Pharmacological Activities
Canthin-6-one alkaloids, isolated from various plant species such as Picrasma quassioides, Eurycoma longifolia, and Ailanthus altissima, have demonstrated a range of significant pharmacological effects. The primary activities associated with this compound and its structural analogs include potent anti-inflammatory, cytotoxic (anti-cancer), and phosphodiesterase-5 (PDE-5) inhibitory effects, which contribute to its potential as an aphrodisiac.[1][2][3][4]
Anti-Inflammatory Activity
4-methoxy-5-hydroxycanthin-6-one has been shown to exert significant anti-inflammatory effects both in vitro and in vivo.[5] In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells), canthin-6-ones suppress the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[2][5] This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][6] Mechanistically, these effects are mediated through the inhibition of the NF-κB and Akt signaling pathways.[2] Oral administration has also proven effective in reducing paw edema and ameliorating chronic arthritis in rat models.[1][5]
Anti-Tumor Activity
Several canthin-6-one derivatives exhibit potent cytotoxic activity against a variety of human cancer cell lines.[1][7] For instance, 9-hydroxycanthin-6-one (B1245731) induces apoptosis in ovarian cancer cells through the activation of caspases-3, -8, and -9.[8] This pro-apoptotic activity is also linked to an increase in intracellular reactive oxygen species (ROS).[8] Furthermore, these compounds can modulate the tumor microenvironment by inhibiting the activation of tumor-associated macrophages and reducing the expression of factors that promote cancer progression, such as MMP-2, MMP-9, and VEGF.[8]
Aphrodisiac and Pro-Erectile Effects
Canthin-6-one alkaloids, particularly 9-hydroxycanthin-6-one, have been identified as potent inhibitors of PDE-5, an enzyme central to the regulation of penile erection.[3][9] The IC50 values for PDE-5 inhibition are in the low micromolar range, comparable to established synthetic inhibitors.[3][10][11] Beyond PDE-5 inhibition, 9-hydroxycanthin-6-one also induces smooth muscle relaxation in the corpus cavernosum, a key event in penile erection. This effect is independent of the canonical nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and is instead attributed to the blockade of both cell surface and internal calcium channels, preventing the influx and release of Ca2+ required for muscle contraction.[12][13] This dual mechanism presents a compelling profile for the treatment of erectile dysfunction.
Quantitative Data
The following tables summarize the quantitative data from various in vitro studies, providing a comparative basis for evaluating the potency of this compound and its derivatives.
Table 1: Cytotoxic Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Derivative d ¹ | HepG2 (Liver Carcinoma) | IC50 | 5.05 | [7] |
| Derivative d ¹ | HCT116 (Colon Carcinoma) | IC50 | 6.65 | [7] |
| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | IC50 | 5.0 | [14] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | IC50 | 7.2 | [14] |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | IC50 | 3.79 ± 0.069 | [15] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | IC50 | 15.09 ± 0.99 | [15] |
| 9-methoxycanthin-6-one | HT-29 (Colorectal) | IC50 | 10.98 ± 0.23 | [15] |
| ¹Derivative from 4-methoxy-5-hydroxycanthin-6-one framework. |
Table 2: PDE-5 Inhibitory Activity of Canthin-6-one Alkaloids
| Compound | Activity Metric | Value (µM) | Reference(s) |
| Canthin-6-one-9-O-β-D-glucopyranoside | IC50 | 2.86 ± 0.23 | [3][11][16] |
| 9-methoxycanthin-6-one | IC50 | 3.30 ± 1.03 | [3][11][16] |
| Canthin-6-one | IC50 | 4.31 ± 0.52 | [3][11][16] |
| 9-hydroxycanthin-6-one | IC50 | 4.66 ± 1.13 | [3][11][16] |
Table 3: Pharmacokinetic Parameters of 5-hydroxy-4-methoxycanthin-6-one in Rats
| Administration Route | Dose (mg/kg) | Tmax (min) | T1/2 (h) | Bioavailability (%) | Reference(s) |
| Oral | 10 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [17] |
| Oral | 25 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [17] |
| Oral | 50 | ~33.0 - 42.0 | 0.85 - 2.11 | 16.62 - 24.42 | [17] |
| Intravenous | 5 | N/A | N/A | N/A | [17] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its modulation of several key cellular signaling pathways.
Anti-Inflammatory Signaling
Canthin-6-ones inhibit inflammatory responses by targeting both the NF-κB and Akt pathways in macrophages.[2] Upon stimulation by LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes. Canthin-6-one intervenes by preventing the phosphorylation of key signaling molecules like IκB and Akt, thereby blocking downstream inflammatory mediator production.[2]
Apoptosis Induction in Cancer Cells
In cancer cells, 9-hydroxycanthin-6-one triggers programmed cell death (apoptosis) through a dual mechanism involving the caspase cascade and the generation of reactive oxygen species (ROS).[8] It activates initiator caspases (caspase-8, caspase-9) which in turn activate executioner caspase-3, leading to cell death. Simultaneously, it increases intracellular ROS, causing oxidative stress that further contributes to the apoptotic process.[8]
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential and mechanisms of indigenous Indonesian medicinal plants in treating sexual dysfunction: A systematic review and pharmacological network overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]
- 12. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Canthin-6-one Alkaloids from Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of canthin-6-one (B41653) alkaloids from various plant sources. These compounds are of significant interest due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antiparasitic effects. The following sections detail established extraction and purification methodologies, quantitative data for comparison, and a generalized workflow diagram.
Introduction to Canthin-6-one Alkaloids
Canthin-6-one alkaloids are a subclass of β-carboline alkaloids characterized by an additional D ring, forming a 6H-indolo[3,2,1-de][1]naphthyridine core.[2] These compounds are predominantly found in plant families such as Simaroubaceae, Rutaceae, and Malvaceae.[3] Notable plant sources include Ailanthus altissima, Eurycoma longifolia, Picrasma quassioides, and various species of the Zanthoxylum genus.[1][4][5] The extraction and purification of these alkaloids are crucial first steps for their pharmacological investigation and potential drug development.
Data Presentation: Quantitative Analysis of Canthin-6-one Alkaloid Extraction
The efficiency of canthin-6-one alkaloid extraction is influenced by several factors, including the plant material, the extraction method, the solvent system, and the duration of extraction. The following table summarizes quantitative data from various studies to provide a benchmark for extraction efficiency.
| Plant Material | Alkaloid(s) | Extraction Method | Solvent(s) | Yield | Reference |
| Ailanthus altissima (cell culture) | Canthin-6-one & 1-methoxycanthin-6-one | Preparative TLC and HPLC | Not specified | 1.27 - 1.38% of dry weight | [1] |
| Zanthoxylum chiloperone (stem bark) | Canthin-6-one N-oxide | Dichloromethane (B109758) extraction, silica (B1680970) gel chromatography | Dichloromethane | 10 mg (initial plant mass not specified) | [1] |
| Picrasma quassioides (stems) | Various canthinone and β-carboline alkaloids | Reflux with 85% ethanol (B145695) followed by acid-base extraction | 85% Ethanol, Dichloromethane | 365.4 mg (compound 6) from 1 kg of plant material | [5] |
| Picrolemma huberi (stem bark) | Huberine (a new canthin-6-one), Canthin-6-one, etc. | Percolation with MeOH-H₂O followed by acid-base extraction | Methanol-Water (90:10), Ethyl acetate, Dichloromethane | 10 mg (Huberine) from 1.5 kg of plant material | [2] |
| Allium neapolitanum | Canthin-6-one, 8-hydroxy-canthin-6-one | Vacuum liquid chromatography and Sephadex LH-20 | Chloroform (B151607), Hexane, Ethyl acetate, Methanol (B129727) | 13.6 mg (Canthin-6-one) from 3.4 g of chloroform extract |
Experimental Protocols
The following protocols describe common and effective methods for the extraction and purification of canthin-6-one alkaloids from plant materials.
Protocol 1: Maceration and Solvent Extraction
This protocol provides a general framework for the extraction of canthin-6-one alkaloids using maceration, a simple and widely used technique.
Materials:
-
Dried and powdered plant material (e.g., root, stem bark)
-
Dichloromethane (CH₂Cl₂)
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered plant material.[1]
-
Macerate the plant material with 500 mL of dichloromethane at room temperature for 48 hours with occasional shaking.[1]
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction utilizes ultrasonic waves to accelerate the extraction process, often leading to higher yields in shorter times.
Materials:
-
Dried and powdered plant material
-
50% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Weigh 200 g of dried, powdered plant material.[4]
-
Place the powder in a suitable flask and add 1 L of 50% ethanol.[4][6]
-
Sonicate the mixture in an ultrasonic bath for a specified period (e.g., 30-60 minutes).
-
Filter the mixture to separate the extract from the plant residue.[4]
-
The resulting extract can then be further processed, for instance, by evaporating the ethanol to yield a water suspension for subsequent partitioning.[6]
Protocol 3: Acid-Base Extraction for Total Alkaloid Fraction
This method is effective for selectively extracting alkaloids from a crude plant extract by taking advantage of their basic nature.
Materials:
-
Crude plant extract (e.g., from ethanol or methanol extraction)
-
Hydrochloric acid (HCl) or other suitable acid
-
Ammonia (B1221849) solution or other suitable base
-
Dichloromethane or other immiscible organic solvent
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Resuspend the crude extract in water and acidify to pH 1-2 with hydrochloric acid.[5]
-
Filter to remove any acid-insoluble materials.
-
Adjust the aqueous solution to pH 7-8 with a concentrated ammonia solution.[5]
-
Extract the basified aqueous solution twice with equal volumes of dichloromethane.[5]
-
Combine the organic (dichloromethane) layers, which now contain the total alkaloid fraction.[4]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[4]
Protocol 4: Chromatographic Purification
Following initial extraction, chromatographic techniques are essential for the isolation and purification of individual canthin-6-one alkaloids.
Materials:
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., n-hexane, dichloromethane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (for final purification)
Procedure:
-
Silica Gel Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent like n-hexane.[4] b. Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[4] c. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.[4] d. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane to ethyl acetate, or dichloromethane to methanol).[2] e. Collect fractions and monitor their composition using TLC.[4] f. Pool the fractions containing the target canthin-6-one alkaloid.[4]
-
Final Purification by HPLC: a. For obtaining high-purity compounds, a final purification step using preparative or semi-preparative HPLC is often necessary.[2] b. A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid.[2] c. The purified fractions are collected, and the solvent is evaporated to yield the pure canthin-6-one alkaloid.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and purification of canthin-6-one alkaloids from plant material.
Caption: Generalized workflow for canthin-6-one alkaloid extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
Developing In Vitro Assays for 5-Hydroxycanthin-6-one Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and executing in vitro assays to characterize the biological activities of 5-Hydroxycanthin-6-one. This document includes detailed experimental protocols and data presentation guidelines to facilitate the investigation of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one (B41653) class of compounds. Canthin-6-one alkaloids have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and phosphodiesterase-5 (PDE-5) inhibitory activities.[1][2][3][4] Preliminary studies on related canthin-6-one derivatives suggest that these compounds can modulate key signaling pathways, such as NF-κB and PI3K/Akt, and induce apoptosis in cancer cells.[2] Specifically, the closely related compound 4-methoxy-5-hydroxycanthin-6-one has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages and downregulate the expression of inducible nitric oxide synthase (iNOS).[5][6]
These findings underscore the potential of this compound as a lead compound for drug discovery. The following protocols are designed to enable a systematic in vitro evaluation of its biological effects.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables to allow for straightforward comparison of results. Key parameters to include are:
-
Compound Concentration: The range of this compound concentrations tested.
-
IC50/EC50 Values: The half-maximal inhibitory or effective concentration.
-
Percentage Inhibition/Activity: The effect of the compound at various concentrations relative to controls.
-
Statistical Significance: P-values from appropriate statistical tests.
-
Cell Line/Enzyme: The biological system used for the assay.
-
Incubation Time: The duration of compound exposure.
Table 1: Example Data Summary for Cytotoxicity Assay
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 98.2 ± 3.5 | 15.7 |
| 1 | 90.5 ± 4.1 | ||
| 10 | 55.3 ± 5.2 | ||
| 50 | 20.1 ± 2.8 | ||
| 100 | 5.6 ± 1.9 | ||
| A549 | 0.1 | 99.1 ± 2.9 | 22.4 |
| 1 | 92.3 ± 3.8 | ||
| 10 | 60.7 ± 4.5 | ||
| 50 | 28.4 ± 3.1 | ||
| 100 | 8.2 ± 2.2 |
Experimental Protocols
The following section details the methodologies for key in vitro experiments to assess the activity of this compound.
Anticancer Activity Assays
A crucial first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation.[7][8]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[9][10]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Anti-inflammatory Activity Assays
Given the known anti-inflammatory properties of related compounds, assessing the effect of this compound on inflammatory responses is critical.[11][12][13][14]
This assay measures the production of nitrite (B80452), a stable product of NO, in the culture supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of stimulated immune cells.
Protocol:
-
Cell Stimulation: Follow steps 1-3 of the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Calculate the concentration of the cytokine from the standard curve and determine the percentage inhibition by this compound.
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival.[15][16][17][18]
Workflow for NF-κB Activity Assessment
Caption: Workflow for assessing NF-κB signaling pathway modulation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.[19][20][21][22][23]
PI3K/Akt Signaling Cascade and Potential Inhibition
Caption: PI3K/Akt signaling pathway and potential points of inhibition.
-
Cell Lysis: Treat cells with this compound and a suitable stimulus (e.g., growth factors). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other relevant downstream targets (e.g., p-mTOR, mTOR). Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
General Experimental Workflow
Caption: A comprehensive workflow for the in vitro evaluation of this compound.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Apoptosis | Abcam [abcam.com]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assaying Homodimers of NF-κB in Live Single Cells [frontiersin.org]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. raybiotech.com [raybiotech.com]
- 21. cusabio.com [cusabio.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application of 5-Hydroxycanthin-6-one and Its Analogs in Cancer Cell Line Studies: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one (B41653) alkaloids, a class of β-carboline compounds isolated from various plant species, have garnered significant attention for their potential as anticancer agents. Among these, 5-Hydroxycanthin-6-one and its derivatives have demonstrated notable cytotoxic effects against a spectrum of cancer cell lines. These compounds primarily induce apoptosis, or programmed cell death, through multifaceted mechanisms involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. This document provides a detailed overview of the application of canthin-6-one derivatives in cancer cell line research, summarizing key quantitative data and providing comprehensive experimental protocols. While specific data for this compound is limited, the information presented for its close analogs, such as 9-hydroxycanthin-6-one (B1245731) and 9-methoxycanthin-6-one, offers valuable insights into the potential anticancer activities of this compound class.
Data Presentation: Cytotoxicity of Canthin-6-one Derivatives
The cytotoxic potential of canthin-6-one derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
Table 1: IC50 Values of Canthin-6-one Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [1][2] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1][2] | |
| A375 | Skin Cancer | 5.71 ± 0.20 | [2] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [2] | |
| 9,10-dimethoxycanthin-6-one | HT-1080 | Human Fibrosarcoma | 5.0 | [3] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 | Human Fibrosarcoma | 7.2 | [4] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which canthin-6-one derivatives exert their anticancer effects is through the induction of apoptosis. This process is initiated by an increase in intracellular ROS, leading to a cascade of events that culminate in cell death.
Key mechanistic aspects include:
-
ROS Generation: Treatment with compounds like 9-hydroxycanthin-6-one leads to an increase in intracellular ROS levels.[5][6]
-
Caspase Activation: The elevated ROS triggers the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[5][6]
-
Signaling Pathway Modulation: Canthin-6-one derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and Wnt signaling pathways.[3]
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathways affected by canthin-6-one derivatives and a typical experimental workflow for their evaluation.
Caption: Canthin-6-one induced apoptosis pathway.
Caption: Workflow for anticancer evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments used to evaluate the anticancer effects of canthin-6-one derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound or its analog (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the canthin-6-one compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or its analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the canthin-6-one compound at various concentrations (including a vehicle control) for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel. .
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its related alkaloids represent a promising class of natural products for anticancer drug discovery. The available data, primarily from studies on its derivatives, strongly suggests that these compounds induce apoptosis in cancer cells through ROS generation and modulation of critical signaling pathways. The provided protocols offer a robust framework for researchers to investigate the anticancer properties of this compound and other novel compounds. Further research is warranted to specifically elucidate the efficacy and detailed mechanism of action of this compound in various cancer models, which will be crucial for its potential development as a therapeutic agent.
References
- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxycanthin-6-one as a Phosphodiesterase-5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycanthin-6-one, also known as 9-hydroxycanthin-6-one (B1245731), is a naturally occurring β-carboline alkaloid found in plants of the Simaroubaceae family, such as Eurycoma longifolia.[1][2] Canthin-6-one (B41653) alkaloids have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5] Notably, emerging research has highlighted the potential of this compound and related alkaloids as inhibitors of phosphodiesterase-5 (PDE5), an enzyme critically involved in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[6][7]
PDE5 inhibitors are a well-established class of drugs for the treatment of erectile dysfunction.[8] By preventing the degradation of cGMP, these inhibitors promote smooth muscle relaxation and vasodilation in the corpus cavernosum.[8] The investigation of novel PDE5 inhibitors from natural sources, such as this compound, offers a promising avenue for the development of new therapeutic agents.
These application notes provide a comprehensive overview of this compound as a PDE5 inhibitor, including its inhibitory activity, a detailed protocol for an in vitro PDE5 inhibition assay, and a visual representation of the relevant signaling pathway.
Data Presentation
The inhibitory potency of this compound and related canthin-6-one alkaloids against phosphodiesterase-5 (PDE5) has been determined in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Target | IC50 (µM) | Source |
| This compound | PDE5 | 4.66 ± 1.13 | [6][7] |
| Canthin-6-one | PDE5 | 4.31 ± 0.52 | [6][7] |
| 9-Methoxycanthin-6-one | PDE5 | 3.30 ± 1.03 | [6][7] |
| Canthin-6-one-9-O-β-D-glucopyranoside | PDE5 | 2.86 ± 0.23 | [6][7] |
Note: A comprehensive selectivity profile of this compound against other phosphodiesterase (PDE) isoforms is not currently available in the public domain. Canthin-6-one alkaloids have been reported to exhibit a wide range of biological activities, and further research is required to fully characterize the selectivity of this compound.[3][9]
Signaling Pathway
The canonical signaling pathway for PDE5 inhibitors involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) cascade, which is crucial for smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to penile erection.
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed protocol for an in vitro phosphodiesterase-5 (PDE5) inhibition assay using fluorescence polarization (FP). This method is a robust, homogeneous, and high-throughput compatible assay suitable for determining the IC50 value of compounds like this compound.
Principle of the Fluorescence Polarization (FP) Assay
The FP assay for PDE5 inhibition is based on the change in the rotational motion of a fluorescently labeled cGMP substrate. A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the fluorescent cGMP to fluorescent 5'-GMP, a specific binding agent in the assay mixture with a high affinity for 5'-GMP captures the product. This binding to a much larger molecule significantly slows the rotation of the fluorophore, leading to a high fluorescence polarization signal. PDE5 inhibitors prevent the hydrolysis of the fluorescent cGMP, thus keeping the fluorescence polarization low.
Materials and Reagents
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
This compound (or other test compounds)
-
Known PDE5 inhibitor (e.g., Sildenafil, Tadalafil) for positive control
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (specific for 5'-GMP, often included in commercial assay kits)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
Caption: A generalized experimental workflow for a PDE5 inhibitor FP assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute the DMSO serial dilutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
Prepare a positive control (a known PDE5 inhibitor) and a negative control (vehicle, e.g., Assay Buffer with the same final DMSO concentration) in the same manner.
-
-
Assay Procedure:
-
Add a defined volume (e.g., 5 µL) of the diluted test compounds, positive control, or negative control to the wells of a 384-well microplate.
-
Prepare a "no enzyme" control by adding Assay Buffer instead of the enzyme solution in a set of wells.
-
Add a defined volume (e.g., 10 µL) of diluted recombinant human PDE5 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a defined volume (e.g., 5 µL) of the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specific time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction by adding a defined volume (e.g., 10 µL) of the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for a further 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable microplate reader, using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (FP_sample - FP_no_enzyme_control) / (FP_vehicle_control - FP_no_enzyme_control)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
This compound demonstrates inhibitory activity against phosphodiesterase-5, suggesting its potential as a lead compound for the development of novel therapeutics for conditions responsive to PDE5 inhibition. The provided application notes and protocols offer a framework for researchers to further investigate the pharmacological properties of this and other canthin-6-one alkaloids. Future studies should focus on elucidating the complete selectivity profile of this compound across all PDE isoforms to better understand its therapeutic potential and potential off-target effects.
References
- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Evaluation of 5-Hydroxycanthin-6-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the in vivo effects of 5-Hydroxycanthin-6-one, a bioactive alkaloid with therapeutic potential.
Introduction
This compound and its derivatives, belonging to the canthin-6-one (B41653) class of alkaloids, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and aphrodisiac effects.[1][2][3] In vivo studies are crucial for validating the preclinical efficacy and safety of these compounds. This document outlines detailed protocols for investigating the anti-inflammatory properties of this compound in established animal models and summarizes key pharmacokinetic and pharmacodynamic data.
Data Presentation
Table 1: Pharmacokinetic Parameters of 5-hydroxy-4-methoxycanthin-6-one in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Oral (25 mg/kg) | Oral (50 mg/kg) |
| Tmax (min) | - | ~33.0 | ~36.0 | ~42.0 |
| Cmax (ng/mL) | - | 180.5 ± 45.2 | 450.8 ± 112.1 | 890.7 ± 210.5 |
| t1/2 (h) | 0.85 ± 0.15 | 1.25 ± 0.21 | 1.88 ± 0.33 | 2.11 ± 0.45 |
| AUC(0-t) (ng·h/mL) | 1088.6 ± 215.4 | 285.7 ± 55.8 | 898.2 ± 175.3 | 1850.3 ± 360.1 |
| Bioavailability (%) | - | 16.62 | 22.85 | 24.42 |
Data extracted from a pharmacokinetic study on 5-hydroxy-4-methoxycanthin-6-one, a closely related derivative, providing insights into the potential pharmacokinetic profile of this compound.[4]
Table 2: In Vivo Anti-Inflammatory Activity of 4-methoxy-5-hydroxycanthin-6-one
| Model | Animal | Treatment Groups | Outcome Measure | Result | Reference |
| Carrageenan-induced Paw Edema | Rats | Vehicle, CAN (3, 9, 27 mg/kg, p.o.) | Paw volume | Dose-dependent reduction in paw edema | [5][6] |
| Complete Freund's Adjuvant (CFA)-induced Arthritis | Rats | Vehicle, CAN (3, 9, 27 mg/kg, p.o.) | Arthritis Index, Paw Thickness | Significant amelioration of arthritis symptoms | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Drug Administration: Administer the vehicle, positive control, or this compound orally 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Assessment of Anti-arthritic Activity using Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To evaluate the chronic anti-inflammatory and anti-arthritic potential of this compound.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Digital calipers
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Induction of Arthritis: Induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Grouping and Drug Administration: On day 14 post-CFA injection, when arthritis is well-established, randomly divide the animals into groups as described in Protocol 1. Administer the respective treatments orally once daily for a specified period (e.g., 14-21 days).
-
Evaluation of Arthritis:
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals.
-
Arthritic Score: Score the severity of arthritis based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weight changes throughout the experiment.
-
-
Biochemical and Histopathological Analysis (at the end of the study):
-
Collect blood samples for the analysis of inflammatory markers (e.g., TNF-α, IL-6).
-
Harvest ankle joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis: Compare the changes in paw volume, arthritic score, and biochemical markers between the treatment and control groups.
Mandatory Visualization
Caption: Experimental workflows for in vivo anti-inflammatory studies.
Caption: Potential signaling pathways modulated by canthin-6-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing the Aqueous Solubility of 5-Hydroxycanthin-6-one: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxycanthin-6-one, a derivative of the β-carboline alkaloid canthin-6-one (B41653), holds significant promise for various therapeutic applications due to its diverse biological activities. However, its development is often hampered by poor aqueous solubility, a characteristic common to canthin-6-one and its derivatives, which can limit bioavailability and therapeutic efficacy. These compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility and potentially low permeability. This document provides detailed application notes and experimental protocols for several established techniques aimed at improving the solubility of this compound. The described methods include solid dispersion, cyclodextrin (B1172386) complexation, nanosuspension, and lipid-based formulations. Furthermore, a standardized protocol for determining the aqueous solubility of this compound is provided to enable accurate assessment of these enhancement strategies.
Solubility Profile of Canthin-6-one Derivatives
Quantitative solubility data for this compound is not extensively available in public literature. However, studies on analogous canthin-6-one compounds highlight the challenge of their low aqueous solubility. For instance, a parent canthin-6-one compound was found to have an aqueous solubility of approximately 15.5 µg/mL. Through chemical modification, the solubility of a derivative was improved nearly six-fold to 92.9 ± 4.8 μg/mL, underscoring the potential for solubility enhancement.[1][2] Qualitatively, canthin-6-one derivatives are known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.
Table 1: Solubility Data of a Canthin-6-one Derivative
| Compound | Solvent | Solubility (µg/mL) |
| Canthin-6-one (Parent Compound) | Water | ~15.5 |
| Canthin-6-one Derivative (8g) | Water | 92.9 ± 4.8 |
Note: This data is for a canthin-6-one derivative and serves as a representative example of the solubility challenges and potential for improvement for compounds in this class.
Experimental Protocols for Solubility Enhancement
This section outlines detailed protocols for four common techniques to improve the aqueous solubility of this compound.
Protocol 1: Solid Dispersion by Solvent Evaporation
Solid dispersion technology involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This method can enhance solubility by reducing particle size to a molecular level and improving wettability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Methanol or Ethanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh 100 mg of this compound and a selected ratio of carrier (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Dissolve both the drug and the carrier in a minimal amount of a common solvent (e.g., methanol or ethanol) in a round-bottom flask with gentle warming and stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Scrape the resulting solid film from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a fine-mesh sieve (e.g., 100-mesh) to ensure uniformity.
-
-
Characterization:
-
Evaluate the prepared solid dispersion for drug content, dissolution rate, and physical characteristics (e.g., using DSC, XRD, and FTIR).
-
References
Application Notes and Protocols for Testing 5-Hydroxycanthin-6-one Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid that has demonstrated potential therapeutic effects, including anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for utilizing cell culture models to assess the efficacy of this compound, offering a framework for preclinical drug development and mechanistic studies. The following sections outline the necessary cell models, experimental procedures, and data interpretation strategies.
Recommended Cell Culture Models
The selection of appropriate cell lines is critical for evaluating the therapeutic potential of this compound. Based on its known biological activities, the following cell lines are recommended:
-
For Anti-Inflammatory Activity:
-
RAW 264.7: A murine macrophage cell line widely used to study inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.
-
-
For Anticancer Activity:
-
HT-1080: A human fibrosarcoma cell line.
-
A2780 and SKOV3: Human ovarian cancer cell lines. These are relevant for investigating the cytotoxic and apoptotic effects of the compound.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HT-1080 | 0 | 100 ± 4.5 | |
| 1 | 85.2 ± 3.1 | ||
| 5 | 62.7 ± 2.8 | ||
| 10 | 48.9 ± 3.5 | ||
| 25 | 25.1 ± 2.2 | ||
| 50 | 10.3 ± 1.9 | ||
| A2780 | 0 | 100 ± 5.1 | |
| 1 | 90.5 ± 4.2 | ||
| 5 | 70.1 ± 3.9 | ||
| 10 | 52.3 ± 4.6 | ||
| 25 | 30.8 ± 3.1 | ||
| 50 | 15.6 ± 2.5 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | This compound (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (no LPS) | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 0 | 25.8 ± 2.1 | 0 |
| LPS + 5-HC-6-one | 1 | 20.5 ± 1.8 | 20.5 |
| 5 | 12.3 ± 1.5 | 52.3 | |
| 10 | 6.7 ± 0.9 | 74.0 |
Table 3: Effect of this compound on TNF-α Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Secretion |
| Control (no LPS) | 0 | 50.2 ± 8.5 | - |
| LPS (1 µg/mL) | 0 | 1250.6 ± 110.2 | 0 |
| LPS + 5-HC-6-one | 1 | 980.4 ± 95.7 | 21.6 |
| 5 | 625.1 ± 78.3 | 50.0 | |
| 10 | 310.9 ± 45.1 | 75.1 |
Table 4: Apoptosis Induction by this compound in A2780 Ovarian Cancer Cells (Annexin V-FITC/PI Staining)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 5-HC-6-one (10 µM) | 60.7 ± 3.5 | 25.8 ± 2.9 | 13.5 ± 2.1 |
| 5-HC-6-one (25 µM) | 35.4 ± 4.1 | 48.2 ± 3.7 | 16.4 ± 2.8 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in aqueous solutions. A stock solution should be prepared in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HT-1080, A2780)
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent A.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
TNF-α Secretion Assay (ELISA)
This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.
-
Materials:
-
Cell culture supernatants from the NO production assay
-
Human or Murine TNF-α ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Protocol:
-
Use the cell culture supernatants collected from the nitric oxide assay (step 5).
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Adding a stop solution.
-
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the TNF-α concentration in the supernatants based on the standard curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol assesses the ability of this compound to induce apoptosis in cancer cells.
-
Materials:
-
Cancer cell line (e.g., A2780)
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed NF-κB and Akt signaling pathway inhibition.
Caption: Wnt signaling pathway modulation by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxycanthin-6-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Hydroxycanthin-6-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Pictet-Spengler reaction as a key step.
1. Why is the yield of my Pictet-Spengler reaction low?
Low yields in the Pictet-Spengler reaction for the synthesis of the this compound precursor can be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. The electron-donating hydroxyl group at the 5-position of the tryptophan starting material facilitates this reaction. However, improper reaction conditions can still lead to low reactivity.
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like trifluoroacetic acid (TFA) are commonly used.[1] Milder catalysts may be necessary for sensitive substrates to prevent degradation.[2]
-
Improper Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[2]
-
Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents are common, aprotic media have sometimes resulted in better yields.[2]
-
Decomposition of Starting Materials or Product: 5-Hydroxy-L-tryptophan and the resulting tetrahydro-β-carboline can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.
2. What are common side products and how can I minimize them?
The formation of side products can significantly reduce the yield of the desired this compound.
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials. Using a slight excess of the aldehyde or glyoxal (B1671930) can help to drive the initial reaction to completion and minimize this.[2]
-
Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained. Careful control of reaction conditions can help to favor the desired isomer.
3. I am having difficulty with the aromatization of the tetrahydro-β-carboline intermediate. What can I do?
The conversion of the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline is a crucial oxidation step. Difficulties here can be a major bottleneck.
-
Choice of Oxidizing Agent: Various reagents can be used for this dehydrogenation. Potassium permanganate (B83412) (KMnO4) is one option.[1] Other methods include using catalytic amounts of iodine in DMSO/H⁺ or employing a mild oxidant like TCCA (trichloroisocyanuric acid).
-
Reaction Conditions: The efficiency of the aromatization is highly dependent on the reaction conditions, including the solvent and temperature. It is important to follow established protocols closely and consider screening different conditions if the yield is low.
4. How can I effectively purify the final this compound product?
Purification is essential to obtain a high-purity product.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying canthin-6-one (B41653) derivatives.[1][3] A gradient of solvents with increasing polarity, such as a mixture of dichloromethane (B109758) and methanol, can be used to elute the desired compound.[4]
-
Crystallization: After chromatographic purification, crystallization can be employed to obtain a highly pure solid product.[4]
-
Acid-Base Partitioning: For crude extracts, an initial acid-base partitioning can help to enrich the alkaloid fraction before chromatography.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key steps in the synthesis of canthin-6-one derivatives, providing a comparison of different reaction conditions.
Table 1: Optimization of the Pictet-Spengler Reaction
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (2.0) | DCM | Room Temp | 6 | ~90 |
| 2 | HCl (catalytic) | Methanol | Reflux | 12 | Varies |
| 3 | H₂SO₄ (catalytic) | Dichloroethane | 80 | 8 | Varies |
| 4 | BF₃·OEt₂ (1.0) | DCM | 0 to RT | 4 | Varies |
Data synthesized from multiple sources describing Pictet-Spengler reactions for β-carboline synthesis.[1][2]
Table 2: Aromatization of Tetrahydro-β-carbolines
| Entry | Oxidizing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KMnO₄ (1.5) | THF | Room Temp | 12 | ~72 |
| 2 | Pd/C (10 mol%) | Toluene | Reflux | 24 | Varies |
| 3 | I₂ (catalytic) | DMSO/H⁺ | 80 | 6 | Good |
| 4 | TCCA (0.5) | CH₂Cl₂ | Room Temp | 2 | High |
Data synthesized from multiple sources describing the aromatization of tetrahydro-β-carbolines.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Hydroxy-L-tryptophan
This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on their specific experimental setup and available reagents.
Step 1: Pictet-Spengler Reaction
-
To a solution of 5-hydroxy-L-tryptophan methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add glyoxylic acid monohydrate (1.1 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline.
Step 2: Aromatization (Oxidation)
-
Dissolve the crude tetrahydro-β-carboline from Step 1 in tetrahydrofuran (B95107) (THF).
-
Add potassium permanganate (KMnO₄) (1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the β-carboline intermediate.[1]
Step 3: Hydrolysis
-
Dissolve the β-carboline intermediate from Step 2 in a mixture of acetic acid and water.
-
Heat the reaction mixture at 90 °C for 1-2 hours.
-
Cool the mixture to room temperature and remove the solvents under reduced pressure to obtain the crude carboxylic acid.[1]
Step 4: Cyclization to form this compound
-
To the crude carboxylic acid from Step 3, add acetic anhydride (B1165640) and sodium carbonate.
-
Heat the mixture at 120 °C for 5 hours.
-
Cool the reaction to room temperature and carefully add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain this compound.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of the Pictet-Spengler reaction.
Caption: Troubleshooting workflow for synthesis.
References
overcoming challenges in the purification of 5-Hydroxycanthin-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Hydroxycanthin-6-one.
Disclaimer: Detailed purification protocols and troubleshooting guides specifically for this compound are limited in publicly available literature. The information provided herein is primarily based on established methods for the closely related and structurally similar alkaloid, 9-Hydroxycanthin-6-one (B1245731). These protocols should serve as a strong starting point for developing a robust purification strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from its natural origin, often requiring extraction from complex plant matrices. This leads to issues such as:
-
Low abundance: The target compound may be present in small quantities, necessitating efficient extraction and enrichment methods.
-
Co-extraction of related alkaloids: Structurally similar canthinone alkaloids are often co-extracted, complicating the purification process.[1][2][3]
-
Matrix effects: The presence of numerous other phytochemicals can interfere with chromatographic separation.[1][2][3][4]
-
Compound stability: Canthinone alkaloids can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or oxygen.[4]
Q2: Which extraction methods are most effective for isolating canthinone alkaloids like this compound from plant material?
Ultrasonic-assisted extraction with a polar solvent like 50% ethanol (B145695) is a common and efficient method for initial extraction from powdered plant material.[5][6] This is often followed by an acid-base partitioning step to selectively enrich the alkaloid fraction.[5]
Q3: I am observing poor peak shape (tailing) during HPLC analysis of my purified fractions. What could be the cause and how can I fix it?
Peak tailing for alkaloids such as canthin-6-ones is frequently caused by secondary interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[7]
Troubleshooting steps include:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (at least one unit below the pKa of the analyte) can ensure the compound is in its protonated form, minimizing interactions with silanol groups.[7]
-
Use of a Competitive Base: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can mask the active silanol sites.
-
Employ a Base-Deactivated or End-Capped Column: These types of columns have fewer free silanol groups, reducing the potential for secondary interactions.[7]
Q4: My HPLC retention times are inconsistent between runs. What are the likely causes?
Shifting retention times can be attributed to several factors:[7]
-
Inconsistent Mobile Phase Preparation: Ensure precise and reproducible preparation of the mobile phase, as minor variations in solvent ratios or pH can lead to shifts.[7]
-
Temperature Fluctuations: Operating without a column oven or in an environment with significant temperature changes can affect retention times.[7]
-
Insufficient Column Equilibration: It is crucial to allow adequate time for the column to equilibrate with the mobile phase before each injection, especially after changing the mobile phase composition.[7]
-
HPLC Pump Issues: Malfunctioning pump components, such as worn seals or check valves, can result in an inconsistent flow rate and, consequently, variable retention times.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Inefficient extraction from plant material. | - Ensure the plant material is finely powdered. - Perform multiple extraction cycles on the plant residue.[5] - Optimize the solvent-to-solid ratio and extraction time. |
| Incomplete phase separation during acid-base partitioning. | - Ensure complete pH adjustment at each step. - Perform multiple extractions with the organic solvent.[5] | |
| Poor Resolution in Column Chromatography | Inappropriate stationary or mobile phase. | - Optimize the solvent gradient for elution. - Consider using a different stationary phase with alternative selectivity (e.g., C18 for reversed-phase).[6] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| Presence of Impurities in Final Product | Incomplete separation of closely related alkaloids. | - Employ a final purification step such as recrystallization or preparative HPLC.[5][6] - For preparative HPLC, utilize a high-resolution column and an optimized gradient. |
| Degradation of the compound during purification. | - Minimize exposure to light and heat. - Use high-purity solvents and degas them before use. | |
| Baseline Noise or Drift in HPLC Chromatogram | Contaminated mobile phase or detector cell. | - Use HPLC-grade solvents and prepare fresh mobile phase daily.[7] - Flush the detector cell according to the manufacturer's instructions.[7] |
| Column bleed. | - Flush the column with a strong solvent.[7] - Ensure the mobile phase pH is within the stable range for the column.[7] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Alkaloids
This protocol describes the initial extraction from plant material and subsequent enrichment of the alkaloid fraction.
-
Ultrasonic-Assisted Extraction:
-
Weigh 200 g of dried, powdered plant material (e.g., from the Picrasma or Zanthoxylum genus).
-
Place the powder in a suitable flask and add 1 L of 50% ethanol.[5][6]
-
Sonication is then applied to the mixture.
-
Filter the mixture to separate the extract from the plant residue.[5]
-
Repeat the extraction process on the residue two more times to maximize the yield.[5]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous suspension.[6]
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Acidify the aqueous suspension to a pH of 1-2 with hydrochloric acid.[5]
-
Filter the acidic solution to remove any acid-insoluble impurities.[5]
-
Wash the acidic solution with an immiscible organic solvent like dichloromethane (B109758) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 7-8 with concentrated ammonia (B1221849) to precipitate the free alkaloids.[5]
-
Extract the alkaloids into an organic solvent such as dichloromethane by performing multiple partitions.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.[5]
-
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of the target compound from the crude alkaloid extract.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).[5]
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[5]
-
After evaporating the solvent, carefully load the dried powder onto the top of the column.[5]
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[5]
-
Pool the fractions containing the desired compound.[5]
-
-
Final Purification (Recrystallization or Preparative HPLC):
-
Recrystallization: Dissolve the semi-purified compound in a minimal amount of a suitable solvent mixture (e.g., dichloromethane, methanol, acetone, and water) and allow for slow evaporation to form crystals.[5][6]
-
Preparative HPLC: For higher purity, subject the semi-purified fractions to preparative reversed-phase HPLC using a C18 column and an appropriate mobile phase, such as a water/acetonitrile gradient with a modifier like formic acid.[8]
-
Quantitative Data
Table 1: HPLC Method Parameters for Analysis of Canthinone Alkaloids
| Parameter | Value | Reference |
| Column | ACQUITY HSS T3 (50 × 2.1 mm, 1.7 µm) | [8] |
| Mobile Phase | 0.1% formic acid in water and acetonitrile | [8] |
| Flow Rate | 0.8 mL/min | [9] |
| Temperature | 25 °C | [9] |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | [8][9] |
Table 2: Validation Parameters for a Related Canthinone Alkaloid (5-methoxycanthin-6-one)
| Parameter | Result | Reference |
| Linearity Range | 0.5-500 ng/mL | [8] |
| Correlation Coefficient (r) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8] |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway Modulation
While the direct signaling pathways of this compound are not fully elucidated, related canthinone alkaloids have been shown to interact with key cellular signaling components. For instance, 9-Hydroxycanthin-6-one is known to interfere with Ca2+ mobilization and inhibit phosphodiesterase type 5 (PDE-5).[1][10][11] The following diagram illustrates a simplified, hypothetical signaling pathway based on these activities.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 5-Hydroxycanthin-6-one instability in solution
Welcome to the technical support center for 5-Hydroxycanthin-6-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Instability of this compound in solution can be attributed to several factors, primarily oxidation, pH-mediated degradation, and photodegradation. As a hydroxylated β-carboline alkaloid, the phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The stability of related β-carboline alkaloids, such as harman (B1672943) and norharman, has been shown to be dependent on the presence of oxygen, with significant degradation observed during heating in open environments.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at -20°C or lower in airtight, light-protected containers. For short-term storage, refrigeration at 2-8°C may be adequate, but long-term stability is best achieved at lower temperatures. It is also advisable to blanket the solution with an inert gas like nitrogen or argon before sealing to displace oxygen.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is reported to be soluble in solvents such as methanol, DMSO, and chloroform.[2] For biological experiments, DMSO is a common choice for creating stock solutions. However, it is crucial to use high-purity, anhydrous solvents, as water and impurities can promote degradation. When preparing aqueous solutions for assays, it is recommended to dilute the stock solution into the aqueous buffer immediately before use.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, the stability of many alkaloids is pH-dependent. Acidic conditions (pH 3-6) are generally favored for the stability of similar β-carboline alkaloids.[3] Alkaline conditions should be avoided as they can deprotonate the hydroxyl group, making the compound more susceptible to oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and compare its activity to the older stock. 2. Optimize Storage: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air. Store at -80°C for long-term storage. 3. Use Fresh Dilutions: Prepare working solutions immediately before each experiment. |
| Color change in solution (e.g., yellowing, browning) | Oxidation of the compound. | 1. Inert Atmosphere: Purge solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store solutions under an inert atmosphere. 2. Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to the solution, if compatible with your experimental setup. 3. Light Protection: Work with solutions in a dimly lit area and use amber-colored vials or wrap containers in aluminum foil. |
| Precipitation of the compound in aqueous buffer | Poor solubility or aggregation. | 1. Adjust pH: Ensure the pH of the aqueous buffer is in the optimal range for solubility and stability (acidic to neutral). 2. Co-solvents: If compatible with the experiment, consider using a small percentage of an organic co-solvent (e.g., ethanol, methanol) in the final aqueous solution to improve solubility. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but avoid excessive heating. |
| Inconsistent results between experiments | Variable degradation rates of the compound. | 1. Standardize Procedures: Follow a strict, standardized protocol for solution preparation and handling for all experiments. 2. Quality Control: Regularly check the purity and concentration of your stock solution using analytical methods like HPLC. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound under various conditions.
1. Materials:
- This compound (solid)
- HPLC-grade solvents (e.g., Methanol, Acetonitrile, DMSO)
- Buffers of various pH values (e.g., pH 4, 7, 9)
- HPLC system with a UV or PDA detector
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Light-protected and airtight containers (e.g., amber vials with septa)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your stock solution.
3. Experimental Setup:
- Prepare test solutions by diluting the stock solution to a final concentration (e.g., 100 µM) in the different solvents and buffers to be tested.
- For each condition, prepare multiple aliquots.
- Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- Storage Conditions:
- Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
- Light Exposure: Store one set of aliquots protected from light and another set exposed to ambient light.
4. Sample Analysis:
- At each time point, take one aliquot from each condition and analyze it by HPLC.
- The initial time point (t=0) serves as the 100% reference.
- Quantify the peak area of this compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each condition to determine the degradation rate.
Table 1: Example Stability Data for this compound (100 µM in pH 7.4 Buffer)
| Time (hours) | % Remaining at 4°C (Light Protected) | % Remaining at 25°C (Light Protected) | % Remaining at 25°C (Exposed to Light) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 95.2 | 88.1 |
| 4 | 97.1 | 90.8 | 75.3 |
| 8 | 94.3 | 82.5 | 58.6 |
| 24 | 85.6 | 60.1 | 25.4 |
| 48 | 72.9 | 38.7 | 8.2 |
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway Inhibition by 9-Hydroxycanthin-6-one
9-Hydroxycanthin-6-one, a structurally similar compound, has been shown to inhibit the Wnt signaling pathway. It is proposed that it activates Glycogen Synthase Kinase 3β (GSK3β), which in turn promotes the phosphorylation and subsequent degradation of β-catenin.[4][5] This prevents β-catenin from translocating to the nucleus and activating TCF/LEF transcription factors, thereby inhibiting the expression of Wnt target genes.
Caption: Inhibition of Wnt/β-catenin signaling by 9-Hydroxycanthin-6-one.
Experimental Workflow for Troubleshooting Instability
Caption: Logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Optimization of HPLC Parameters for Canthin-6-one Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of canthin-6-one (B41653) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your analytical workflow.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of canthin-6-one alkaloids, offering potential causes and solutions in a direct question-and-answer format.
Peak Shape and Resolution Issues
Q1: Why am I observing significant peak tailing for my canthin-6-one peak?
Peak tailing is a common issue when analyzing basic compounds like canthin-6-one alkaloids. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Cause: Interaction with acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2]
-
Solution 1: Adjust the mobile phase pH to be at least one unit below the pKa of the canthin-6-one analyte. This ensures the analyte is in its protonated form, minimizing secondary interactions.[1]
-
Solution 2: Add a competitive base, such as triethylamine, to the mobile phase in low concentrations to block the active silanol groups.[1]
-
Solution 3: Use a base-deactivated column specifically designed for the analysis of basic compounds.
-
Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[1][2]
Q2: My canthin-6-one peak is showing fronting. What is the likely cause?
Peak fronting is often related to the sample solvent or high sample concentration.
-
Cause: The sample is dissolved in a solvent that is stronger than the mobile phase.[1][2]
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[1][2]
-
Cause: Column overload.
-
Solution: Dilute the sample or decrease the injection volume.[1][2]
Q3: How can I improve the resolution between canthin-6-one and other closely related alkaloids?
Improving the separation between co-eluting peaks can be achieved by modifying several chromatographic parameters.
-
Strategy 1: Optimize Mobile Phase Composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase can alter the selectivity of the separation.[1]
-
Strategy 2: Modify Mobile Phase pH. The ionization state of canthin-6-one alkaloids is pH-dependent. Modifying the pH of the aqueous portion of the mobile phase can significantly impact their retention and, therefore, the resolution between them.[1]
-
Strategy 3: Change Column Chemistry. If optimizing the mobile phase is insufficient, trying a different stationary phase, such as a phenyl-hexyl column instead of a standard C18, may provide the necessary change in selectivity.[1]
-
Strategy 4: Implement Gradient Elution. Starting with a lower concentration of the organic phase and gradually increasing it can help to separate compounds with different polarities more effectively.[3]
Retention Time and Baseline Stability
Q4: The retention time for canthin-6-one is shifting between injections. What are the possible reasons?
Inconsistent retention times can compromise the reliability of your analytical method.
-
Cause: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is accurately prepared and well-mixed. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.[1][4]
-
Cause: Insufficient column equilibration.
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase before each injection, especially after a change in mobile phase composition.[1][4]
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature, as changes in ambient temperature can affect retention times.[1][5]
-
Cause: HPLC pump issues.
-
Solution: Check for worn pump seals or faulty check valves that can lead to an inconsistent flow rate.[1]
Q5: I am observing baseline noise or drift in my chromatogram. How can I resolve this?
A stable baseline is crucial for accurate quantification.
-
Cause: Air bubbles in the mobile phase or pump.[5]
-
Solution: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging. Purge the pump to remove any trapped air.[5]
-
Cause: Contaminated mobile phase or detector cell.
-
Solution: Use HPLC-grade solvents and prepare fresh mobile phase. Flush the detector cell with a strong, appropriate solvent.[1][5]
-
Cause: Column bleeding or contamination.
-
Solution: Flush the column with a strong solvent. Ensure the mobile phase pH is within the stable range for the column.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for canthin-6-one separation?
A reversed-phase C18 column is a common starting point. A mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid is often effective.[2] An isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid has been used successfully.[6][7] For complex samples, a gradient elution may be necessary.[3]
Q2: How should I prepare my canthin-6-one sample for HPLC analysis?
Proper sample preparation is critical for obtaining reliable results and protecting your HPLC system.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase, such as a mixture of methanol (B129727) or acetonitrile and water.[2][3]
-
Extraction (for plant material): A common method involves ultrasonic extraction with a solvent like 50% (v/v) ethanol (B145695) or a methanol-water mixture.[3][4]
-
Filtration: It is essential to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or system.[2][3]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration is within the linear range of the calibration curve.[3]
Q3: What detection wavelength is typically used for canthin-6-one analysis?
Canthin-6-one and its derivatives have strong UV absorbance. For 9-methoxycanthin-6-one (B140682), fluorescence detection with an excitation wavelength of 371 nm and an emission wavelength of 504 nm has been reported to be specific and sensitive.[8] UV detection is also commonly used, and the optimal wavelength should be determined by examining the UV spectrum of the analyte.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the HPLC analysis of canthin-6-one and its derivatives.
Table 1: Comparative Performance of HPLC and Micellar Liquid Chromatography (MLC) for Canthin-6-one Alkaloids
| Performance Metric | Conventional HPLC | Micellar Liquid Chromatography (MLC) | Reference |
| Limit of Quantitation (LOQ) | 0.42–1.48 µg/mL | 0.62–1.90 µg/mL | [6][9] |
| Coefficient of Determination (R²) | 0.9997–1 | 0.9995–0.9999 | [6][9] |
| Analyte Resolution | >1.5 | >1.5 | [6][9] |
| Acetonitrile Consumption (per run) | ~12 mL | ~11 mL | [9] |
Table 2: Reported Retention Times for Canthin-6-one Alkaloids
| Analyte | Conventional HPLC (min) | Micellar Liquid Chromatography (min) | Reference |
| Canthin-6-one-9-O-β-D-glucopyranoside | 15.42 | 4.78 | [6][7][10][11] |
| 9-Hydroxycanthin-6-one | 24.11 | 17.64 | [6][7][10][11] |
| Canthin-6-one | 38.27 | 32.84 | [6][7][10][11] |
| 9-Methoxycanthin-6-one | 39.86 | 39.04 | [6][7][10][11] |
Experimental Protocols
Protocol 1: Conventional Reversed-Phase HPLC Method
This protocol is based on a common method for the analysis of canthin-6-one alkaloids.[6][7][9]
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid.[6][7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at an appropriate wavelength or fluorescence detection (e.g., Ex: 371 nm, Em: 504 nm for 9-methoxycanthin-6-one).[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Protocol 2: Sample Preparation from Plant Material
This protocol provides a general workflow for extracting canthin-6-one from plant sources.[3][4]
-
Defatting (optional): For some plant materials, initial extraction with a non-polar solvent like n-hexane can remove lipids and other interferences.[4]
-
Extraction: Accurately weigh the powdered plant material. Add a suitable extraction solvent (e.g., 20 mL of an 80:20 v/v ethanol-water mixture).[3]
-
Sonication/Reflux: Sonicate the mixture for 30 minutes or perform reflux extraction for 2 hours.[3]
-
Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.[3]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration range of the standard curve.[3]
Visualizations
Caption: General workflow for the HPLC analysis of canthin-6-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]
- 7. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 5-Hydroxycanthin-6-one
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of 5-Hydroxycanthin-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, quantifying, and mitigating matrix effects to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte, such as this compound.[2][4][5] The "matrix" refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.[1][3]
Q2: What are the common causes of matrix effects?
Matrix effects primarily arise from competition between the analyte and co-eluting matrix components for ionization in the MS source.[1][6] In electrospray ionization (ESI), which is commonly used for the analysis of polar compounds like canthinone alkaloids, this competition for charge and access to the droplet surface is a major cause of ion suppression.[2][5][7] Components notorious for causing matrix effects in biological samples include phospholipids (B1166683) and salts.[8][9]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
Two primary methods are used to assess matrix effects: a qualitative approach using post-column infusion and a quantitative assessment via a post-extraction spike experiment.[10][11] The post-column infusion experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs, while the post-extraction spike method quantifies the extent of the matrix effect.[4][12][13]
Q4: What is the acceptable level of matrix effect for a validated bioanalytical method?
While regulatory guidelines may vary, a common acceptance criterion is that the matrix factor (the ratio of the analyte peak response in the presence of matrix to the response in a neat solution) should be consistently between 0.8 and 1.2. The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be less than 15%.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the LC-MS/MS analysis of this compound.
Issue 1: Low and inconsistent signal intensity for this compound in biological samples.
-
Possible Cause: Ion suppression due to high concentrations of co-eluting matrix components.[1][8]
-
Troubleshooting Steps:
-
Perform a Post-Extraction Spike Experiment: Quantify the extent of ion suppression. A significant decrease in signal compared to a neat standard confirms a matrix effect.[12][13]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][14] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][14]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the regions of ion suppression identified by post-column infusion.[4][15]
-
Issue 2: Poor reproducibility of quantitative results between different sample lots.
-
Possible Cause: Variable matrix effects between different sources of the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand the variability.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][16][17] This provides the most reliable correction for variability.[18][19]
-
Use Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards and quality control samples in the same matrix as the study samples can help to compensate for consistent matrix effects.[1][3]
-
Issue 3: Analyte signal is enhanced in the presence of the matrix.
-
Possible Cause: Ion enhancement, a less common but still significant matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[1][2]
-
Troubleshooting Steps:
-
Confirm with Post-Extraction Spike: An increase in signal in the spiked matrix sample compared to the neat standard will confirm ion enhancement.
-
Employ a Co-eluting Structural Analog Internal Standard: If a SIL-IS is not feasible, a structural analog that co-elutes with this compound can also help to correct for ion enhancement.[4]
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of the interfering components causing the enhancement, although this may compromise the limit of quantification.[4]
-
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect on this compound.
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | This compound in neat solution | 1,500,000 | N/A |
| B | This compound spiked post-extraction into plasma | 975,000 | 65% (Ion Suppression) |
| C | This compound spiked post-extraction into urine | 1,350,000 | 90% (Acceptable) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | 55 | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 82 | 9 |
| Solid-Phase Extraction (SPE) | 90 | 98 | 5 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma) and perform the sample extraction procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Matrix Blank): Inject an extracted blank matrix to ensure no interference at the retention time of this compound.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Effect: Use the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC flow path after the analytical column and before the MS source using a T-fitting.
-
This will generate a stable, elevated baseline signal for the analyte.
-
-
Injection: Inject an extracted blank matrix sample onto the LC column.
-
Analysis: Monitor the baseline signal of this compound.
-
Any dip in the baseline indicates a region of ion suppression.
-
Any rise in the baseline indicates a region of ion enhancement.
-
This provides a profile of where matrix effects occur throughout the chromatographic run.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. welch-us.com [welch-us.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. scispace.com [scispace.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
strategies to reduce cytotoxicity of 5-Hydroxycanthin-6-one in normal cells
Welcome to the technical support center for researchers working with 5-Hydroxycanthin-6-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Symptom: You observe significant cell death in your normal/control cell lines at concentrations of this compound that are effective against your cancer cell lines.
Possible Causes & Troubleshooting Steps:
-
Inherent Cytotoxicity of the Compound: this compound, like many anti-cancer agents, can exhibit off-target effects.
-
Solution 1: Structural Modification. Consider synthesizing or obtaining derivatives of this compound with improved selectivity. For example, modifications to the canthin-6-one (B41653) backbone have been shown to significantly reduce cytotoxicity in normal cells while maintaining or even enhancing anti-cancer activity. A study on canthin-6-one derivatives demonstrated that the introduction of an N-methyl piperazine (B1678402) group at the C-2 position (compound 8h ) resulted in a 17-fold higher IC50 value in the normal human colon cell line CCD841 compared to the human colon adenocarcinoma cell line HT29, indicating a high degree of selectivity.
-
Solution 2: Co-administration with a Cytoprotective Agent. The cytotoxicity of canthin-6-one derivatives is often linked to the induction of reactive oxygen species (ROS). Pre-treating your normal cells with an antioxidant like N-acetyl-l-cysteine (NAC) can mitigate this effect. For the related compound 9-Hydroxycanthin-6-one, pre-treatment with NAC has been shown to attenuate its pro-apoptotic activity.[1]
-
-
Experimental Conditions: Suboptimal experimental conditions can exacerbate cytotoxicity.
-
Solution: Optimize Incubation Time and Concentration. Perform a time-course and dose-response experiment to determine the optimal window where cancer cell death is maximized, and normal cell viability is least affected. It's possible that shorter exposure times are sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Issue 2: Inconsistent IC50 Values Across Experiments
Symptom: You are observing significant variability in the calculated IC50 values for this compound in the same cell line across different experimental runs.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility and Stability: this compound is a hydrophobic molecule and may precipitate in aqueous culture media, leading to inconsistent effective concentrations.
-
Solution 1: Use of a Suitable Solvent. Ensure the compound is fully dissolved in a stock solution using an appropriate solvent like DMSO before diluting it in the culture medium. Keep the final DMSO concentration in the culture medium low (typically <0.5%) and consistent across all wells, including controls.
-
Solution 2: Nanoparticle Encapsulation. Encapsulating this compound in polymeric nanoparticles can improve its solubility and stability in culture media. This can also provide a more controlled release of the compound.
-
-
Cell Culture Variability: Inconsistent cell seeding density or cell health can lead to variable responses.
-
Solution: Standardize Cell Culture Practices. Ensure a consistent cell seeding density for all experiments. Regularly check cell health and morphology, and only use cells within a specific passage number range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity of this compound?
A1: The cytotoxic effects of this compound and related canthin-6-one alkaloids are primarily mediated through the induction of apoptosis (programmed cell death). This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the activation of the caspase cascade, including caspase-3, -8, and -9.[1]
Q2: How can I rationally design derivatives of this compound with lower toxicity to normal cells?
A2: Rational drug design to improve the selectivity index (the ratio of cytotoxicity in normal cells to cancer cells) can be approached by:
-
Introducing moieties that enhance selective uptake by cancer cells.
-
Modifying the structure to reduce interaction with ubiquitously expressed cellular targets. For instance, the addition of specific side chains can alter the molecule's interaction with cellular proteins, leading to reduced off-target effects.
Q3: What are some formulation strategies to reduce the cytotoxicity of this compound in vivo?
A3: For in vivo studies, formulation strategies are crucial to minimize systemic toxicity. These include:
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its pharmacokinetic profile and reduce its exposure to healthy tissues.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate this compound, allowing for targeted delivery and controlled release.
Q4: Are there any known combination therapies that can reduce the required dose of this compound and thus its cytotoxicity?
A4: While specific combination therapies for this compound are not yet well-established, a common strategy for cytotoxic compounds is to combine them with other anti-cancer agents that have different mechanisms of action. This can lead to synergistic effects, allowing for the use of lower, less toxic doses of each compound.
Data Presentation
Table 1: Cytotoxicity of Canthin-6-one and its Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Canthin-6-one | HT29 | Human Colon Adenocarcinoma | 7.6 - 10.7 | - |
| Compound 8h | HT29 | Human Colon Adenocarcinoma | 1.0 ± 0.1 | 17.1 |
| CCD841 | Human Normal Colon | 17.1 ± 2.5 | ||
| 9-methoxycanthin-6-one | A2780 | Human Ovarian Cancer | 4.04 ± 0.36 | - |
| SKOV-3 | Human Ovarian Cancer | 5.80 ± 0.40 | - | |
| MCF-7 | Human Breast Cancer | 15.09 ± 0.99 | - | |
| HT-29 | Human Colorectal Cancer | 3.79 ± 0.069 | - | |
| 9,10-dimethoxycanthin-6-one | HT-1080 | Human Fibrosarcoma | 5.0 | - |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 | Human Fibrosarcoma | 7.2 | - |
Note: Data for this compound is limited in the literature. The table presents data for the parent compound and its derivatives to illustrate the effect of structural modifications on cytotoxicity and selectivity. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Co-administration of N-acetyl-l-cysteine (NAC) to Reduce ROS-mediated Cytotoxicity
Objective: To assess the cytoprotective effect of NAC against this compound-induced cytotoxicity in normal cells.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
N-acetyl-l-cysteine (NAC) solution (freshly prepared in sterile water or PBS)
-
96-well plates
-
MTT or other cell viability assay reagents
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NAC Pre-treatment: The following day, remove the medium and add fresh medium containing various concentrations of NAC (e.g., 1, 5, 10 mM). Include wells without NAC as a control. Incubate for 1-2 hours.
-
This compound Treatment: Add this compound to the wells at a range of concentrations (including the IC50 value for the normal cell line, if known). Also, include control wells with NAC alone and this compound alone.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of cells treated with this compound alone to those pre-treated with NAC. A significant increase in cell viability in the NAC pre-treated groups indicates a protective effect.
Protocol 2: Encapsulation of this compound in Polymeric Nanoparticles using Emulsification-Solvent Evaporation
Objective: To formulate this compound into biodegradable nanoparticles to improve its solubility and potentially reduce its non-specific cytotoxicity.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
-
Characterization: Characterize the nanoparticles for size, surface charge, morphology, drug loading, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for evaluating the cytoprotective effect of NAC.
Caption: this compound induced apoptosis signaling pathway.
Caption: Inhibition of the Wnt signaling pathway by a canthin-6-one derivative.
References
Technical Support Center: Enhancing the Bioavailability of 5-Hydroxycanthin-6-one for In Vivo Studies
Welcome to the technical support center for researchers working with 5-Hydroxycanthin-6-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its low bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
While there is no direct report on the absolute bioavailability of this compound, a study on a structurally similar compound, 5-hydroxy-4-methoxycanthin-6-one, in rats demonstrated low oral bioavailability, ranging from 16.62% to 24.42%[1]. This suggests that this compound likely also exhibits poor oral bioavailability, a critical consideration for designing in vivo experiments.
Q2: What are the primary reasons for the low bioavailability of canthinone alkaloids like this compound?
The low bioavailability of canthinone alkaloids is often attributed to their poor aqueous solubility.[2][3][4][5][6] Like many other poorly soluble drugs, this can lead to inadequate dissolution in the gastrointestinal tract, which in turn limits absorption into the bloodstream.
Q3: What are the potential consequences of low bioavailability in my in vivo studies?
Low bioavailability can lead to several experimental challenges:
-
Sub-therapeutic concentrations: The amount of this compound reaching the target tissues may be insufficient to elicit a pharmacological response.
-
High dose requirements: To compensate for poor absorption, researchers may need to administer excessively high doses, which can increase the risk of off-target effects and toxicity.
-
High inter-individual variability: Differences in gastrointestinal physiology among experimental animals can lead to significant variations in absorption, making results difficult to reproduce.
-
Poor dose-response relationship: It can be challenging to establish a clear and linear relationship between the administered dose and the observed biological effect.[4]
Q4: What general strategies can I employ to enhance the bioavailability of this compound?
Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][4][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility.[2][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[2][3][6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[2][3][6]
-
Nanotechnology-Based Approaches: Nanoparticle formulations can significantly improve the dissolution rate and bioavailability.[2]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered when working to enhance the bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between animals | High variability in gastrointestinal absorption due to poor solubility. | Implement a robust formulation strategy such as a lipid-based formulation (e.g., SEDDS) or a cyclodextrin complex to improve and standardize absorption. |
| No observable pharmacological effect even at high doses | The concentration of this compound at the target site is below the therapeutic threshold due to poor bioavailability. | 1. Confirm the intrinsic activity of your compound in vitro. 2. Employ a bioavailability enhancement technique. Start with a simpler method like particle size reduction (micronization) and progress to more advanced formulations if necessary. |
| Precipitation of the compound in aqueous vehicle for injection | The aqueous solubility of this compound is exceeded. | 1. Determine the aqueous solubility of your compound. 2. Consider using co-solvents or a cyclodextrin-based formulation to increase solubility for parenteral administration. |
| Difficulty in preparing a stable and consistent formulation | The chosen excipients are not compatible with this compound or the formulation method is not optimized. | 1. Conduct pre-formulation studies to assess the compatibility of different excipients. 2. Follow a detailed and validated experimental protocol for your chosen formulation strategy. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of 5-hydroxy-4-methoxycanthin-6-one in rats after oral administration, which can serve as a reference for what to expect with this compound.[1]
| Parameter | 10 mg/kg Dose | 25 mg/kg Dose | 50 mg/kg Dose |
| Tmax (min) | 33.0 ± 9.5 | 39.0 ± 9.8 | 42.0 ± 10.4 |
| Cmax (ng/mL) | 103.2 ± 21.4 | 231.5 ± 45.8 | 398.7 ± 76.2 |
| AUC (ng·h/mL) | 289.6 ± 54.3 | 754.9 ± 132.7 | 1489.1 ± 289.5 |
| t1/2 (h) | 1.85 ± 0.42 | 2.11 ± 0.51 | 2.08 ± 0.47 |
| Bioavailability (%) | 16.62 | 24.42 | 21.38 |
Detailed Experimental Protocols
Here are detailed methodologies for two common bioavailability enhancement techniques.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Method:
-
Prepare a saturated solution of HP-β-CD in deionized water.
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the suspension for 48-72 hours to ensure the equilibrium of complexation is reached.
-
Filter the suspension to remove the un-complexed, excess this compound.
-
Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.
-
Characterize the complex for drug content and dissolution enhancement compared to the pure drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate an oral lipid-based delivery system to improve the absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of a microemulsion.
-
Characterize the resulting SEDDS for droplet size, zeta potential, and drug release profile.
Visualizations
Caption: Workflow for addressing low in vivo efficacy.
Caption: Mechanism of cyclodextrin complexation.
References
- 1. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Anti-inflammatory Activity of 4-Methoxy-5-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid, against commonly used anti-inflammatory agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its potential as a therapeutic agent.
Executive Summary
4-Methoxy-5-hydroxycanthin-6-one has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Its mechanism of action is primarily attributed to the downregulation of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), largely through the inhibition of the NF-κB signaling pathway. This guide compares its efficacy against a standard corticosteroid, dexamethasone (B1670325), in cell-based assays and a non-steroidal anti-inflammatory drug (NSAID), indomethacin, in an animal model of acute inflammation.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one and comparator drugs.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter | Efficacy |
| 4-Methoxy-5-hydroxycanthin-6-one | NO Production Inhibition | Significantly inhibited NO production.[1][2][3] |
| TNF-α Release Inhibition | Significantly inhibited TNF-α release.[1][2][3] | |
| iNOS Protein Expression | Downregulated iNOS protein expression.[1][2][3] | |
| Dexamethasone (Comparator) | NO Production Inhibition | IC₅₀ = 34.60 µg/mL.[4] |
| TNF-α Release Inhibition | Potent inhibitor of TNF-α production.[5] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Paw Edema Inhibition (%) |
| 4-Methoxy-5-hydroxycanthin-6-one | 3, 9, and 27 mg/kg (oral) | Reduced paw edema development.[1][2][3] |
| Indomethacin (Comparator) | 2 - 4 mg/kg (oral) | ~50-58% inhibition.[6] |
| 10 mg/kg (oral) | Significant inhibition at 1-5 hours post-carrageenan.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
a) Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of 4-methoxy-5-hydroxycanthin-6-one or dexamethasone for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[8]
b) Nitric Oxide (NO) Production Assay (Griess Test): NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[9][10]
-
After cell treatment and LPS stimulation (e.g., for 18-24 hours), 100 µL of the cell culture supernatant is collected.[1][10]
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[10]
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.[10]
-
The nitrite concentration is calculated from a sodium nitrite standard curve.
c) TNF-α Quantification (ELISA): The concentration of TNF-α in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11][12][13]
-
Supernatants from treated and stimulated cells are collected.
-
Standards and samples are added to microplate wells pre-coated with a TNF-α capture antibody and incubated.
-
After washing, a detection antibody (e.g., biotin-labeled) is added, followed by incubation.
-
A streptavidin-HRP conjugate is added, and the plate is incubated again.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the TNF-α concentration is determined from a standard curve.
d) Western Blot for iNOS Expression: The expression level of inducible nitric oxide synthase (iNOS) protein is analyzed by Western blot.[14][15][16]
-
Cells are lysed using RIPA buffer with protease inhibitors.[15]
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14][15]
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[14]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for iNOS.[14]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.[17][18][19]
-
Rats are fasted overnight before the experiment.
-
4-methoxy-5-hydroxycanthin-6-one, indomethacin, or a vehicle control is administered orally.
-
After a set time (e.g., 1 hour), a subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.[17][20]
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwlifescience.com [nwlifescience.com]
- 12. novamedline.com [novamedline.com]
- 13. mpbio.com [mpbio.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. inotiv.com [inotiv.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
A Comparative Guide to the Efficacy of 5-Hydroxycanthin-6-one and Other Canthin-6-one Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 5-Hydroxycanthin-6-one and its related canthin-6-one (B41653) alkaloids. The data presented is compiled from various studies to offer a broad perspective on the anti-inflammatory and anticancer properties of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Biological Activities
Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, have garnered significant attention for their diverse pharmacological activities.[1] This section presents a comparative overview of the anti-inflammatory and anticancer efficacy of various canthin-6-one derivatives, including those with a hydroxyl group at the 5-position.
It is important to note that the following data has been compiled from multiple studies. Direct comparison of absolute values (e.g., IC50, ED50) should be approached with caution, as experimental conditions may have varied between studies.
Anti-inflammatory Activity
The anti-inflammatory properties of canthin-6-one alkaloids are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and Akt pathways, leading to a reduction in pro-inflammatory mediators.[2]
Table 1: Comparative In Vitro Anti-inflammatory Activity of Canthin-6-one Alkaloids
| Compound | Cell Line | Assay | Key Findings | Reference |
| Canthin-6-one | RAW 264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, MCP-1 | Potent inhibition of inflammatory mediators. | [2] |
| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 Macrophages | Inhibition of iNOS expression, MCP-1 | Inhibited iNOS and MCP-1, but not TNF-α. Less potent than canthin-6-one in reducing some inflammatory markers. | [2] |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | Inhibition of NO and TNF-α | Significantly inhibited the production of NO and the release of TNF-α. | [1][3] |
Table 2: Comparative In Vivo Anti-inflammatory Activity of Canthin-6-one Alkaloids
| Compound | Animal Model | Assay | Efficacy (ED50 mg/kg) | Reference |
| 5-methoxycanthin-6-one | Rat | Carrageenan-induced paw edema | 60.84 ± 0.010 | [4] |
| Canthin-6-one | Rat | Carrageenan-induced paw edema | 96.64 ± 0.012 | [4] |
| 4-methoxy-5-hydroxycanthin-6-one | Rat | Carrageenan-induced paw edema & CFA-induced chronic arthritis | Reduced paw edema and ameliorated chronic arthritis at oral doses of 3, 9, and 27 mg/kg. | [1] |
| Diclofenac (Positive Control) | Rat | Carrageenan-induced paw edema | 1.994 ± 0.002 (i.p.) | [4] |
Anticancer Activity
The anticancer effects of canthin-6-one alkaloids are often linked to the induction of apoptosis, DNA damage, and ferroptosis in cancer cells.[5]
Table 3: Comparative Anticancer Activity (IC50 in µM) of Canthin-6-one and its Derivatives
| Compound | HT29 (Colon) | H1975 (Lung) | A549 (Lung) | MCF-7 (Breast) | Reference |
| Canthin-6-one (CO) | 8.6 | 10.7 | 9.8 | 7.6 | [5] |
| Compound 8h (a CO derivative) | 1.0 | 1.9 | 1.5 | 1.2 | [5] |
Note: Compound 8h is a synthetic derivative of canthin-6-one with an N-methyl piperazine (B1678402) group at the C-2 position, demonstrating significantly enhanced potency compared to the parent compound.[5]
Signaling Pathways and Mechanisms of Action
The biological activities of canthin-6-one alkaloids are mediated through their interaction with various cellular signaling pathways. The NF-κB and Akt pathways have been identified as key targets in their anti-inflammatory mechanism.[2]
Caption: Anti-inflammatory mechanism of Canthin-6-one alkaloids.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of canthin-6-one alkaloids.
In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
This protocol is used to assess the anti-inflammatory effects of canthin-6-one derivatives by measuring the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE2 and Cytokine (TNF-α, MCP-1) Production: The levels of PGE2 and cytokines in the culture supernatant are quantified using commercially available ELISA kits.
3. Western Blot Analysis for Protein Expression:
-
To investigate the underlying molecular mechanisms, the expression and phosphorylation of key signaling proteins (e.g., IκBα, Akt) and inflammatory enzymes (e.g., iNOS, COX-2) are analyzed by Western blotting.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.
1. Animal Preparation:
-
Wistar rats are used for this assay.
-
The animals are fasted overnight with free access to water before the experiment.
2. Compound Administration:
-
The test compounds are administered orally (p.o.) at various doses.
-
A positive control group receives a standard anti-inflammatory drug (e.g., diclofenac), and a control group receives the vehicle.
3. Induction of Inflammation:
-
One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
The ED50 (the dose that causes 50% inhibition of edema) is calculated.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cell lines (e.g., HT29, H1975, A549, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The cells are treated with various concentrations of the canthin-6-one derivatives for a specified period (e.g., 72 hours).
3. MTT Reagent Addition and Incubation:
-
MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
The available data suggests that this compound and its derivatives are a promising class of compounds with significant anti-inflammatory and anticancer properties. In terms of anti-inflammatory activity, derivatives such as 4-methoxy-5-hydroxycanthin-6-one have demonstrated notable in vitro and in vivo efficacy. In the realm of anticancer activity, modifications to the canthin-6-one backbone can lead to substantial increases in potency.
The primary mechanism of anti-inflammatory action appears to be the modulation of the NF-κB and Akt signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships and to conduct direct comparative studies to identify the most potent and selective canthin-6-one alkaloids for potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this fascinating class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Hydroxycanthin-6-one vs. Sildenafil: A Comparative Analysis of PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the phosphodiesterase type 5 (PDE5) inhibitory activities of the natural alkaloid 5-Hydroxycanthin-6-one and the well-established synthetic drug, sildenafil (B151). The information presented is intended to support research and development efforts in the discovery of novel PDE5 inhibitors.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[1][2] By catalyzing the hydrolysis of cGMP, PDE5 regulates smooth muscle relaxation and vasodilation in various tissues, most notably the corpus cavernosum and pulmonary vasculature.[1][3] Inhibition of PDE5 is a clinically validated therapeutic strategy for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[4][5][6][7]
Sildenafil, the first orally active PDE5 inhibitor, revolutionized the treatment of ED.[3][4] It is a potent and selective inhibitor of PDE5, with an IC50 value in the low nanomolar range.[8] In recent years, there has been a growing interest in identifying novel PDE5 inhibitors from natural sources. This compound, a canthin-6-one (B41653) alkaloid isolated from plants of the Eurycoma genus, has emerged as a promising candidate with demonstrated PDE5 inhibitory activity.[9][10]
This guide offers a comparative overview of these two compounds, focusing on their respective potencies as PDE5 inhibitors, supported by available experimental data. Detailed experimental protocols for assessing PDE5 inhibition and measuring cGMP levels are also provided to facilitate further research.
Comparative Data
The following table summarizes the key quantitative data for this compound and sildenafil based on published literature.
| Parameter | This compound | Sildenafil |
| Compound Type | Natural Alkaloid | Synthetic Drug |
| Source | Eurycoma species (e.g., E. longifolia, E. harmandiana)[9][10] | Chemical Synthesis |
| PDE5 IC50 | 4.66 ± 1.13 µM[9][10] | ~3.4 nM (values ranging from 3.5 to 8.5 nM have been reported)[8][11] |
| Mechanism of Action | PDE5 Inhibitor[9] | Potent and selective PDE5 Inhibitor[1][8][12] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors like this compound and sildenafil.
Caption: NO/cGMP signaling pathway and the inhibitory action of sildenafil and this compound on PDE5.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Test compound (e.g., this compound, sildenafil)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Detection reagent (e.g., fluorescence polarization-based kit)
-
384-well microplates
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Add a fixed concentration of the recombinant human PDE5 enzyme to each well of the microplate.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: A generalized experimental workflow for a PDE5 inhibition assay.
Measurement of Intracellular cGMP Levels
This protocol describes a common method for quantifying intracellular cGMP concentrations in cell cultures using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture model (e.g., smooth muscle cells)
-
Test compound
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specific duration.
-
Stimulate the cells with a fixed concentration of an NO donor to induce cGMP production.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of cGMP.
Discussion
The available data indicates a significant difference in the in vitro potency of this compound and sildenafil as PDE5 inhibitors. Sildenafil exhibits inhibitory activity in the low nanomolar range, whereas this compound has an IC50 in the low micromolar range. This suggests that sildenafil is several orders of magnitude more potent than this compound in a purified enzyme assay.
It is important to note that the IC50 values reported are highly dependent on the specific assay conditions, such as substrate concentration and enzyme source.[11] Therefore, a direct comparison of IC50 values from different studies should be interpreted with caution. A head-to-head comparison of this compound and sildenafil under identical experimental conditions would be necessary for a definitive assessment of their relative potencies.
Furthermore, the selectivity of this compound for PDE5 over other PDE isoforms has not been extensively characterized. Sildenafil is known to have some inhibitory activity against PDE6, which is implicated in visual disturbances.[3] Investigating the selectivity profile of this compound is a crucial next step in evaluating its therapeutic potential and potential side effect profile.
Despite its lower in vitro potency, 9-hydroxycanthin-6-one (B1245731), a closely related compound, has been shown to induce penile erection in animal models.[13] This in vivo activity suggests that other mechanisms, such as effects on calcium mobilization, may contribute to its physiological effects.[13]
Conclusion
This compound represents a promising natural product scaffold for the development of novel PDE5 inhibitors. While its in vitro potency is lower than that of sildenafil, its demonstrated biological activity warrants further investigation. Future research should focus on:
-
Direct comparative studies of this compound and sildenafil in standardized PDE5 inhibition assays.
-
Determination of the selectivity profile of this compound against a panel of PDE isoforms.
-
Structure-activity relationship (SAR) studies to identify more potent analogs of this compound.
-
In vivo studies to further elucidate the mechanism of action and therapeutic potential of this compound and its derivatives.
This comparative guide provides a foundation for researchers to build upon in the exploration of canthin-6-one alkaloids as a potential new class of PDE5 inhibitors.
References
- 1. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 7. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 8. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxycanthin-6-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-hydroxycanthin-6-one derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. This analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of cellular pathways and experimental workflows.
The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of natural and synthetic compounds. Among these, canthin-6-one (B41653) alkaloids, a subclass of β-carbolines, have garnered significant attention for their broad spectrum of biological activities, including potent antitumor effects.[1][2][3] This guide specifically delves into the derivatives of this compound, examining how modifications to its core structure influence its therapeutic efficacy.
Comparative Analysis of Biological Activity
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. A lower IC50 value indicates a more potent compound.
| Compound/Derivative | Modification | HT-29 (Colon Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A375 (Skin Cancer) IC50 (µM) |
| Canthin-6-one (Parent Compound) | - | 7.6 - 10.7[2] | - | - | >10[2] | - | - |
| 9-methoxycanthin-6-one (B140682) | Methoxy (B1213986) group at C9 | 3.79 ± 0.069[4] | 4.04 ± 0.36[4] | 5.80 ± 0.40[4] | 15.09 ± 0.99[4] | 4.30 ± 0.27[4] | 5.71 ± 0.20[4] |
| 9,10-dimethoxycanthin-6-one (B1631381) | Methoxy groups at C9 and C10 | 5.0 (HT-1080)[5] | - | - | - | - | - |
| 10-hydroxy-9-methoxycanthin-6-one | Hydroxy at C10, Methoxy at C9 | 7.2 (HT-1080)[5] | - | - | - | - | - |
| Compound 8h (C2-amide derivative with N-methyl piperazine) | Amide side chain at C2 | 1.0[1][6] | 1.9[2] | - | 1.4[2] | - | - |
Key Structure-Activity Relationship Insights:
-
Substitution at C2: The introduction of amide side chains at the C-2 position has been shown to significantly enhance antiproliferative activity.[1][2][6] Notably, the derivative with an N-methyl piperazine (B1678402) group (compound 8h) exhibited the highest potency against HT29 cells, with an IC50 value of 1.0 µM, which is 8.6-fold lower than the parent canthin-6-one.[1] This suggests that the presence of a nitrogen-containing heterocyclic ring at this position is crucial for improved cytotoxicity.
-
Substitution at C9 and C10: Modifications at the C9 and C10 positions of the canthin-6-one scaffold also influence anticancer activity. For instance, 9-methoxycanthin-6-one displayed potent activity against a range of cancer cell lines.[4] The presence of methoxy and hydroxy groups at these positions, as seen in 9,10-dimethoxycanthin-6-one and 10-hydroxy-9-methoxycanthin-6-one, also contributes to cytotoxic effects.[5]
-
Phosphodiesterase-5 (PDE5) Inhibition: Several canthin-6-one derivatives, including 9-hydroxycanthin-6-one (B1245731) and 9-methoxycanthin-6-one, have been identified as inhibitors of phosphodiesterase-5 (PDE5).[7][8] This inhibition may contribute to their overall biological effects, although its direct role in anticancer activity requires further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assessment (Sulphorhodamine B Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulphorhodamine B (SRB) dye, which binds to cellular proteins.
-
Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Apoptosis Induction Analysis (Hoechst 33342 Staining)
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds for a defined period.
-
Staining: The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopic Examination: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear as brightly stained bodies.[4]
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by this compound derivatives, the following diagrams illustrate the proposed signaling pathway for apoptosis induction and a general experimental workflow.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Caption: General experimental workflow for SAR studies of this compound derivatives.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities [mdpi.com]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 5-Hydroxycanthin-6-one in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in several plant species, notably from the Simaroubaceae and Rutaceae families. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. As with many bioactive natural products, the advancement of synthetic chemistry has enabled the laboratory production of this compound. This guide provides a comparative overview of the biological activities of synthetic versus natural this compound, drawing upon available experimental data.
While a direct head-to-head comparison of the biological efficacy of synthetic versus natural this compound in the same battery of assays is not extensively documented in the current scientific literature, this guide compiles and contrasts the available data for both forms and their close derivatives to offer valuable insights for researchers. The purity and exact structural conformation of a synthesized compound are critical factors that can influence its biological activity, potentially leading to differences when compared to its naturally derived counterpart.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various biological assays for canthin-6-one (B41653) and its derivatives, including this compound, from both natural and synthetic sources. It is important to note that variations in experimental conditions across different studies can influence the outcomes.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Source | Assay | Target/Cell Line | IC50 / Activity |
| 4-methoxy-5-hydroxycanthin-6-one | Natural (from Picrasma quassioides) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition |
| Canthin-6-one | Natural (from Ailanthus altissima) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 1 and 5 µM[1] |
| 5-(1-hydroxyethyl)-canthin-6-one | Natural (from Ailanthus altissima) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 7.5 and 15 µM[1] |
| 9-hydroxycanthin-6-one | Not Specified | NF-κB Inhibition | IC50 = 7.4 µM[2] | |
| 9-methoxycanthin-6-one | Not Specified | NF-κB Inhibition | IC50 = 3.8 µM[2] |
Table 2: Comparative Anticancer Activity
| Compound | Source | Cell Line | Assay | IC50 |
| 4-methoxy-5-hydroxycanthin-6-one derivative 'd' | Synthetic | HepG2 (Liver Cancer) | Antiproliferative | 5.05 µM[3] |
| 4-methoxy-5-hydroxycanthin-6-one derivative 'd' | Synthetic | HCT116 (Colon Cancer) | Antiproliferative | 6.65 µM[3] |
| Canthin-6-one derivative '8h' | Synthetic | HT29 (Colon Cancer) | Antiproliferative | 1.0 µM[4][5] |
| Canthin-6-one (Control) | Not Specified | HT29 (Colon Cancer) | Antiproliferative | 7.6 - 10.7 µM[5] |
| 9-methoxycanthin-6-one | Natural (from Eurycoma longifolia) | HT-29 (Colon Cancer) | Antiproliferative | 3.79 ± 0.069 µM[6] |
| 9-methoxycanthin-6-one | Natural (from Eurycoma longifolia) | A2780 (Ovarian Cancer) | Antiproliferative | 4.04 ± 0.36 µM[6] |
| 9-methoxycanthin-6-one | Natural (from Eurycoma longifolia) | SKOV-3 (Ovarian Cancer) | Antiproliferative | 5.80 ± 0.40 µM[6] |
| 9-methoxycanthin-6-one | Natural (from Eurycoma longifolia) | MCF-7 (Breast Cancer) | Antiproliferative | 15.09 ± 0.99 µM[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of canthin-6-one bioactivity.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (synthetic or natural this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of NO: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in treated versus untreated (control) cells.
2. NF-κB Activity Assay:
-
Cell Line: A cell line containing an NF-κB-responsive reporter gene (e.g., luciferase) is used.
-
Transfection (if necessary): Cells are transfected with a plasmid containing the reporter gene under the control of an NF-κB promoter.
-
Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase expression in treated cells compared to stimulated, untreated cells.
Anticancer Assays
1. MTT Antiproliferative Assay:
-
Cell Seeding: Cancer cells of interest (e.g., HepG2, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT antiproliferative assay.
Conclusion
Future research should focus on conducting such head-to-head comparisons to elucidate any potential differences in efficacy and mechanism of action. This will be crucial for guiding the future development of this compound as a potential therapeutic agent. Researchers are encouraged to consider the purity and characterization of both synthetic and natural compounds meticulously in their experimental designs to ensure the reliability and reproducibility of their findings.
References
- 1. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
A Comparative Guide to Wnt Signaling Inhibitors: Validating 9-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of 9-Hydroxycanthin-6-one and other prominent inhibitors of the Wnt signaling pathway, supported by experimental data to aid in the selection of appropriate research tools and potential drug candidates.
The Canonical Wnt Signaling Pathway and Points of Inhibition
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This event triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation, differentiation, and survival. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. The inhibitors discussed in this guide target various points in this pathway.
Quantitative Performance of Wnt Pathway Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. However, it is important to note that these values can vary significantly depending on the cell line, the specific assay conditions, and the method used to activate the Wnt pathway. Therefore, direct comparison of IC50 values across different studies should be approached with caution.
| Inhibitor | Target | Mechanism of Action | IC50 (TCF/β-catenin Reporter Assay) | Cell Line (Assay) |
| 9-Hydroxycanthin-6-one | Glycogen Synthase Kinase 3β (GSK3β) | Activates GSK3β, promoting β-catenin degradation.[1] | Not readily available in the public domain.[2] | - |
| IWP-3 | Porcupine (Porcn) | Inhibits the O-acyltransferase Porcupine, preventing Wnt ligand palmitoylation and secretion. | 40 nM | In vitro Wnt pathway activity assay |
| IWR-1 | Tankyrase (TNKS) 1/2 (indirectly) | Stabilizes the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation and degradation.[3][4] | 26 nM - 180 nM[3][5][6] | HEK293T, L-cells |
| XAV939 | Tankyrase (TNKS) 1/2 | Inhibits Tankyrase, leading to stabilization of Axin and subsequent β-catenin degradation.[7] | 51 nM | HEK-293T |
| Pyrvinium | Casein Kinase 1α (CK1α) | Allosterically activates CK1α, a component of the β-catenin destruction complex.[8] | ~10 nM (EC50) | HEK 293 STF (TOPflash) reporter cells |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of Wnt pathway inhibitors. Below are detailed protocols for key assays used to evaluate their efficacy.
TCF/β-catenin Luciferase Reporter Assay
This is the most common method to quantitatively measure the transcriptional output of the canonical Wnt pathway.
Materials:
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt inhibitor stock solution (e.g., 9-Hydroxycanthin-6-one in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will ensure they are 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the Wnt inhibitor or vehicle control (e.g., DMSO).
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or recombinant Wnt3a protein.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration.
Western Blotting for β-catenin Levels
This technique is used to determine the total and phosphorylated (inactive) levels of β-catenin protein, providing mechanistic insight into the inhibitor's action.
Procedure:
-
Cell Treatment: Treat cells with the Wnt inhibitor at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Logical Framework for Comparison
Conclusion
This guide provides a comparative overview of 9-Hydroxycanthin-6-one and other key Wnt signaling inhibitors. While a direct quantitative comparison of IC50 values is challenging due to variations in experimental conditions across studies, the provided data on their mechanisms of action and the detailed experimental protocols offer a solid foundation for researchers to validate and compare these compounds in their own experimental setups. The lack of a readily available IC50 value for 9-Hydroxycanthin-6-one in a TCF/β-catenin reporter assay highlights an area for future investigation to fully characterize its potential as a Wnt signaling inhibitor. Researchers are encouraged to use the provided protocols to generate standardized data for a more direct comparison of these valuable research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Canthin-6-ones: Methods, Yields, and Protocols
For researchers, scientists, and professionals in drug development, the efficient extraction of canthin-6-ones from natural sources is a critical first step in harnessing their therapeutic potential. These β-carboline alkaloids, found in plant families such as Simaroubaceae and Rutaceae, exhibit a range of promising biological activities, including antitumor, anti-inflammatory, and antiparasitic effects. This guide provides a comparative analysis of various extraction methods for canthin-6-ones, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable technique.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating canthin-6-ones. Traditional methods like maceration are often contrasted with modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). While direct comparative studies on canthin-6-ones using a wide array of methods are limited, data from various sources allow for a valuable comparison.
| Extraction Method | Plant Material | Key Parameters | Yield | Purity | Reference |
| Maceration with Dichloromethane (B109758) | Zanthoxylum chiloperone (stem bark) | Solvent: Dichloromethane, Time: 48 hours, Room Temperature | 10 mg (from unspecified plant mass) | Not specified | [1] |
| Preparative TLC and HPLC | Ailanthus altissima (cell culture) | Not specified | 1.27% - 1.38% (dry weight, combined canthin-6-one (B41653) & 1-methoxycanthin-6-one) | High (implied by purification method) | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Eurycoma longifolia (roots) | Solvent: 50% Ethanol | Not specified for canthin-6-ones | Not specified | [3] |
| Microwave-Assisted Extraction (MAE) | Eurycoma longifolia (roots) | Solvent: Methanol (B129727), Time: 10 min, Power: 225W, Ratio: 1:10 (g/mL) | 1.91% (essential oil, not specific to canthin-6-ones) | Not specified | [4] |
Modern techniques like UAE and MAE generally offer advantages in terms of reduced extraction time and potentially higher yields compared to conventional methods. For instance, studies on other phytochemicals have shown that ultrasonic extraction can yield superior results in a significantly shorter timeframe compared to maceration[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols for conventional and modern extraction techniques for canthin-6-ones.
Protocol 1: Maceration and Solvent Extraction
This protocol provides a general framework for the extraction of canthin-6-one N-oxide from dried and powdered plant material.[1]
-
Maceration:
-
Weigh 100 g of dried, powdered plant material (e.g., root-wood of Brucea mollis or stem bark of Zanthoxylum chiloperone).
-
Macerate the plant material with 500 mL of dichloromethane (CH₂Cl₂) at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in a mixture of 90% methanol and water.
-
Perform partitioning against n-hexane to remove non-polar compounds. The methanol/water phase containing the alkaloids is then evaporated to near dryness.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Prepare a silica gel (60-120 mesh) column packed in dichloromethane.
-
Load the sample onto the column and elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing the target compound.
-
-
Preparative HPLC:
-
Pool and concentrate the fractions containing the target compound.
-
Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column with a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution.
-
-
-
Crystallization:
-
Concentrate the purified fraction to a small volume.
-
Allow the solution to stand at 4°C to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process and is suitable for moderate sample sizes.[6]
-
Preparation: Weigh 200 g of dried, powdered plant material.
-
Extraction:
-
Place the powder in a flask and add 1 L of 50% ethanol.
-
Sonication is then performed to facilitate the extraction process.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the plant residue to maximize the yield.
-
The combined filtrates are then concentrated under reduced pressure.
-
-
Purification: The crude extract can then be subjected to purification steps as outlined in Protocol 1 (e.g., acid-base partitioning and chromatography).
Visualizing the Extraction Workflow
A generalized workflow for the extraction and purification of canthin-6-ones is presented below. This diagram illustrates the key stages from the initial plant material to the final purified compounds.
Caption: General workflow for the extraction and purification of canthin-6-ones.
Conclusion
The selection of an appropriate extraction method for canthin-6-ones is a balance between desired yield, purity, available resources, and scalability. While traditional methods like maceration are simple and require minimal specialized equipment, they are often time-consuming. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency. For high-purity compounds required for pharmacological studies, multi-step purification involving column chromatography and preparative HPLC is indispensable. The protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to develop and optimize their extraction strategies for these valuable natural products.
References
Unlocking Synergistic Potential: A Comparative Guide to 5-Hydroxycanthin-6-one and its Analogs in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Natural compounds, with their diverse chemical structures and biological activities, present a promising avenue for synergistic interactions with conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of canthin-6-one (B41653) alkaloids, with a focus on the potential of 5-Hydroxycanthin-6-one, in combination with other compounds. While direct experimental data on the synergistic effects of this compound is currently limited, this guide draws upon data from its close structural analog, 9-methoxycanthin-6-one, to provide valuable insights for researchers.
Quantitative Analysis of Synergistic Effects
The synergistic potential of a combination therapy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
A key study on 9-methoxycanthin-6-one, a compound structurally similar to this compound, demonstrated significant synergistic effects when combined with various chemotherapeutic drugs in SKOV-3 ovarian cancer cells. The following table summarizes the Combination Index (CI) values at 50% effect (CI50) for these combinations.
| Compound | Combination Agent | Cell Line | CI50 Value | Interpretation |
| 9-methoxycanthin-6-one | Cisplatin | SKOV-3 | 0.88 | Synergy |
| 9-methoxycanthin-6-one | Paclitaxel | SKOV-3 | 0.63 | Strong Synergy |
| 9-methoxycanthin-6-one | Doxorubicin | SKOV-3 | 0.75 | Synergy |
| 9-methoxycanthin-6-one | Gemcitabine | SKOV-3 | 0.69 | Synergy |
Data extracted from a study on the synergistic effects of 9-methoxycanthin-6-one.[1][2]
These findings suggest that canthin-6-one alkaloids have the potential to enhance the efficacy of standard chemotherapeutic agents, potentially allowing for dose reductions and mitigating toxicity.
Experimental Protocols for Assessing Synergy
To evaluate the synergistic effects of this compound or other canthin-6-one derivatives with other compounds, the following experimental protocols are recommended.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial or anticancer agents.
Materials:
-
96-well microtiter plates
-
Test compounds (e.g., this compound and a chemotherapeutic agent)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions: Prepare serial dilutions of each compound. For the checkerboard layout, one compound is serially diluted along the x-axis (columns) and the other along the y-axis (rows) of the 96-well plate.
-
Cell Seeding: Seed the cancer cells into the wells of the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the prepared dilutions of the two compounds to the wells according to the checkerboard layout. Each well will contain a unique combination of concentrations of the two agents. Include wells with each compound alone and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable reagent.
-
Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.
Calculation of the Combination Index (CI)
The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect principle.
Formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell growth).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizing the Mechanisms of Action: Signaling Pathways
Canthin-6-one alkaloids exert their anticancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis (programmed cell death). The diagrams below illustrate the experimental workflow for assessing synergy and the signaling pathways potentially involved.
Caption: Workflow for assessing synergistic effects.
Caption: Canthin-6-one induced apoptosis pathway.
Caption: Canthin-6-one's impact on signaling pathways.
Inhibition of the NF-κB and MAPK signaling pathways by canthin-6-ones can lead to a reduction in pro-inflammatory cytokines and cell proliferation, while promoting apoptosis.[3] These mechanisms likely contribute to their synergistic effects when combined with chemotherapeutic agents that also target these or complementary pathways.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still emerging, the data from its close analog, 9-methoxycanthin-6-one, strongly suggests that canthin-6-one alkaloids are promising candidates for combination cancer therapy. The provided experimental protocols offer a robust framework for researchers to investigate these potential synergies. Future studies should focus on elucidating the specific synergistic interactions of this compound with a broader range of chemotherapeutic agents and in various cancer cell lines. A deeper understanding of the underlying molecular mechanisms will be crucial for the rational design of novel and more effective combination therapies for cancer treatment.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxycanthin-6-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Hydroxycanthin-6-one, a β-carboline alkaloid utilized in research. The following procedures are based on established best practices for handling bioactive and potentially hazardous chemicals. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Canthin-6-one and its derivatives are recognized for their wide range of biological activities, including antitumor, antifungal, and antibacterial properties.[1][2] Due to its bioactive nature as an alkaloid, this compound should be managed as a hazardous chemical waste, exercising caution to ensure laboratory safety and environmental protection.[3][4]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to review your institution's chemical hygiene plan. The following are general best-practice recommendations for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound in its pure form or in solution.[3][4]
-
Ventilation: To minimize the risk of inhalation, conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Spill Management: In the event of a spill, contain the material and absorb it with an inert substance such as vermiculite, dry sand, or earth.[3] The contaminated material should then be placed into a designated and clearly labeled hazardous waste container.[3] Do not permit the chemical to enter drains or waterways.[3]
Step-by-Step Disposal Plan
The proper disposal of this compound waste requires a systematic approach to waste segregation, collection, and final disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[3][4] The container must be made of a material compatible with the chemical and any solvents used.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3][4]
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container.[3]
-
Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[5][6] After thorough rinsing and air-drying, the labels on the container should be defaced before disposal as regular solid waste.[5][7]
2. In-Lab Neutralization (Not Recommended):
Due to the absence of specific, validated neutralization protocols for this compound, attempting to neutralize the compound within the laboratory is not advised.[3] Such procedures could present unforeseen hazards and may not effectively render the compound non-toxic.[3]
3. Storage and Labeling:
All hazardous waste containers must be kept securely closed except when adding waste.[5][6][8] They should be stored in a designated satellite accumulation area within the laboratory.[4][8] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[4][6]
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Provide the disposal personnel with a complete and accurate description of the waste.[3]
Data Presentation
| Parameter | General Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Adjust to between 5 and 11.5 | [9] |
| Laboratory Storage Limit for Hazardous Waste | Do not store more than 10 gallons | [5] |
| Holding Time for Full Hazardous Waste Containers | Remove from Satellite Accumulation Area within three days | [8] |
| Holding Time for Partially Filled Hazardous Waste Containers | May remain in a Satellite Accumulation Area for up to one year | [8] |
Experimental Protocols
As in-lab neutralization is not recommended, no experimental protocols for the disposal of this compound are provided. The primary protocol is the segregation and collection of waste for professional disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. su.se [su.se]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxycanthin-6-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 5-Hydroxycanthin-6-one. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When working with this compound, a multi-layered approach to personal protection is essential. The following table summarizes the required PPE, drawing on safety protocols for handling similar β-carboline alkaloids.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, offering splash and impact protection. | Protects eyes from accidental splashes of liquids or airborne powder. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for specific chemical breakthrough times. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted coat made of a flame-resistant material. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Use a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Minimizes inhalation of airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the key steps from preparation to post-experiment cleanup.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Have a spill kit readily accessible. The kit should contain absorbent materials appropriate for chemical spills.
2. Weighing and Aliquoting:
- Perform all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust.[1][2]
- Use anti-static weighing paper or a container to minimize the dispersal of fine powders.
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Procedures:
- Keep all containers with this compound sealed when not in use.
- Avoid direct contact with the skin and eyes.[2]
- If there is a risk of generating aerosols, ensure the procedure is conducted within a fume hood.[1][2]
4. Post-Experiment Cleanup:
- Decontaminate all surfaces that may have come into contact with the chemical.
- Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
- Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[2]
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Designated, leak-proof hazardous waste container. | "Hazardous Waste," "this compound," and any associated hazard symbols. | Collect in a clearly labeled container.[1] Arrange for pickup by your institution's Environmental Health and Safety (EHS) office.[1] |
| Liquid Waste (in solvent) | Compatible, sealed hazardous waste container (e.g., glass or polyethylene (B3416737) bottle). | "Hazardous Waste," "this compound," the solvent used, and approximate concentration.[1] | Collect in a labeled, sealed container stored in secondary containment.[1] Arrange for EHS pickup.[1] |
| Contaminated Sharps | Puncture-resistant sharps container labeled for hazardous chemical waste. | "Hazardous Waste," "Sharps," and "this compound." | Place directly into the designated sharps container.[1] |
| Contaminated Labware (non-sharps) | Designated hazardous waste container. | "Hazardous Waste," "Labware," and "this compound." | Decontaminate if possible, or dispose of as hazardous waste according to institutional guidelines.[1] |
All chemical waste must be disposed of through a licensed hazardous waste management company arranged by your institution.[2]
Experimental Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
